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  • Product: 2-(Imidazol-1-ylmethyl)phenol
  • CAS: 41833-14-1

Core Science & Biosynthesis

Foundational

What is the crystal structure of 2-(Imidazol-1-ylmethyl)phenol

[label="Bridging Water\n(H2O)", Fig 1: H-bonding network modeling enzyme water binding via the 2-(imidazol-1-ylmethyl)phenol motif. Coordination Chemistry and Metal-Organic Frameworks Beyond free-ligand supramolecular ch...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Bridging Water\n(H2O)",

Fig 1: H-bonding network modeling enzyme water binding via the 2-(imidazol-1-ylmethyl)phenol motif.

Coordination Chemistry and Metal-Organic Frameworks

Beyond free-ligand supramolecular chemistry, the deprotonated 2-(imidazol-1-ylmethyl)phenolate anion acts as a versatile O,N-donor ligand. When reacted with transition metals like Zn(II) and Co(II), the ligand supports the formation of diverse architectures ranging from discrete mononuclear complexes to 1D polymeric chains and complex polyrotaxane frameworks[1].

The phenolic oxygen typically forms strong, rigid covalent bonds with the metal center, while the flexible imidazole nitrogen can bridge adjacent metal nodes, driving the expansion of the coordination network into multi-dimensional space[1].

Quantitative Data Summaries

To provide a comparative baseline for researchers crystallizing this pharmacophore, the following table summarizes the key crystallographic parameters observed for representative 2-(imidazol-1-ylmethyl)phenol derivatives.

Table 1: Representative Crystallographic Parameters for Motif Derivatives

Parameter2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate[2]
Chemical Formula C₁₅H₁₆N₄O · H₂O
Crystal System Orthorhombic
Temperature 291 K
Conformation Trans (Imidazole to Phenol plane)
R-factor (R₁) 0.052
wR-factor (wR₂) 0.150
Data-to-Parameter Ratio 13.3
Primary Interactions O-H···O (Phenol-Water), O-H···N (Water-Imidazole), C-H···O

Experimental Methodologies

Synthesis and Crystallization Workflow

To isolate diffraction-quality single crystals of the 2-(imidazol-1-ylmethyl)phenol core, the following self-validating protocol is utilized:

  • Nucleophilic Substitution (Alkylation): Dissolve 10 mmol of 2-(chloromethyl)phenol in 30 mL of anhydrous N,N-dimethylformamide (DMF). Add 12 mmol of imidazole and 15 mmol of anhydrous K₂CO₃.

    • Causality: Anhydrous DMF is selected due to its high dielectric constant, which stabilizes the transition state of the Sₙ2 substitution. K₂CO₃ acts as a mild base, selectively deprotonating the more acidic imidazole nitrogen (pKₐ ~14.5) without fully ionizing the phenol (pKₐ ~10), thereby preventing unwanted side reactions.

  • Purification: Extract the product using ethyl acetate/water. The organic layer is washed with brine, dried over MgSO₄, and concentrated.

  • Crystallization (Slow Evaporation): Dissolve the purified compound in a binary solvent system of Ethanol/Water (80:20 v/v). Allow the solution to evaporate slowly at 293 K.

    • Causality: Ethanol provides solubility for the organic ligand, while water acts as both a co-solvent and a structural reactant (to form the hydrate). Slow evaporation ensures the system remains near thermodynamic equilibrium, preventing rapid nucleation and yielding defect-free, highly ordered single crystals.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol
  • Crystal Harvesting and Mounting: Select a pristine, block-shaped crystal under a polarized light microscope. Mount the crystal on a cryoloop using Paratone-N oil.

    • Causality: Paratone oil coats the crystal, preventing the efflorescence (loss) of lattice water molecules. This is critical for hydrate structures, as solvent loss leads to crystal degradation and poor diffraction resolution.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Maintain the crystal at a low temperature (e.g., 150 K) using a nitrogen cold stream.

    • Causality: Low-temperature data collection minimizes the thermal vibrations (displacement ellipsoids) of the atoms, particularly the highly mobile bridging water molecules, drastically improving the precision of the hydrogen atom localization.

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Workflow Synth 1. Ligand Synthesis (SN2 Alkylation in DMF) Cryst 2. Slow Evaporation (EtOH/H2O Binary System) Synth->Cryst Mount 3. Crystal Mounting (Paratone Oil, Cryoloop) Cryst->Mount Diff 4. X-Ray Diffraction (Mo Kα, Low Temp) Mount->Diff Refine 5. Structure Refinement (SHELXT/SHELXL) Diff->Refine

Fig 2: Validated step-by-step experimental workflow for the crystallographic analysis of the ligand.

References

  • Water as a hydrogen bonding bridge between a phenol and imidazole. A simple model for water binding in enzymes.
  • 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate.
  • A series of ZnII and CoII complexes based on 2-(imidazo[1,5-a]pyridin-3-yl)phenol: syntheses, structures, and luminescent and magnetic properties.

Sources

Exploratory

Mechanism of Transition Metal Coordination by 2-(Imidazol-1-ylmethyl)phenol: A Technical Whitepaper

Executive Summary & Structural Rationale In the landscape of bioinorganic modeling and metallodrug development, the design of mixed-donor ligands is paramount for tuning the electronic and steric environment of transitio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of bioinorganic modeling and metallodrug development, the design of mixed-donor ligands is paramount for tuning the electronic and steric environment of transition metal centers. 2-(Imidazol-1-ylmethyl)phenol (hereafter referred to as HL ) represents a highly versatile bidentate N,O-donor scaffold. By combining a hard phenolate oxygen with a borderline imidazole nitrogen, HL effectively mimics the coordination spheres of critical metalloenzymes, such as the tyrosyl/histidine active sites found in galactose oxidase and zinc proteases.

As a Senior Application Scientist, I approach the utility of this ligand not just through its binding affinity, but through its structural mechanics. The critical feature of HL is its methylene (-CH₂-) bridge . This spacer decouples the aromatic systems of the phenol and imidazole rings, preventing extended π -conjugation while providing crucial rotational degrees of freedom. This flexibility allows the imidazole ring to adopt either cis or trans conformations relative to the phenol plane, enabling the ligand to dynamically adapt to the specific geometric demands (e.g., Jahn-Teller distortions) of various transition metals[1].

Electronic Properties and the HSAB Principle

The coordination logic of HL is governed by the Hard-Soft Acid-Base (HSAB) principle:

  • Phenolate (Hard O-donor): Upon deprotonation (pKₐ ~ 10), the phenolate acts as a strong σ

    • and π -donor. This high electron density stabilizes higher metal oxidation states (e.g., Cu³⁺, Co³⁺) and anchors the metal center strongly.
  • Imidazole (Borderline N-donor): The sp2 hybridized nitrogen offers moderate σ -donation and weak π -acceptance, making it highly compatible with borderline and soft metal ions (e.g., Cu²⁺, Zn²⁺, Ag⁺).

The synergy of these two donors within a single flexible framework allows for the formation of robust, charge-neutral[M(L)₂] complexes when reacted with divalent metal salts. Furthermore, the uncoordinated heteroatoms and the π -systems of the rings frequently engage in supramolecular hydrogen bonding and π−π stacking, driving the assembly of multi-dimensional metal-organic frameworks (MOFs)[2].

Metal-Specific Coordination Mechanisms

Copper(II): Jahn-Teller Dynamics and Magnetic Exchange

Copper(II) is a d9 system subject to pronounced Jahn-Teller distortion. When HL coordinates to Cu(II), it typically forms a[Cu(L)₂] complex with a distorted square planar or square pyramidal geometry. The flexible methylene bridge allows the ligand to fold and accommodate the elongated axial bonds characteristic of the Jahn-Teller effect[3].

Causality in Magnetic Properties: If the phenolate oxygen acts as a bridging ligand ( μ2​ -O) between two adjacent Cu(II) centers, it facilitates superexchange pathways. Depending on the Cu-O-Cu bond angle, this can lead to either ferromagnetic or antiferromagnetic coupling, a property heavily exploited in the design of molecular magnets[3].

Zinc(II) & Cobalt(II): Photoluminescence and Spin States

Zinc(II) ( d10 ) lacks ligand field stabilization energy (LFSE) and relies entirely on steric packing and electrostatic forces, typically adopting tetrahedral or distorted octahedral geometries. Coordination of HL to Zn(II) often restricts the non-radiative vibrational relaxation pathways of the ligand, resulting in strong ligand-to-metal charge transfer (LMCT) and enhanced solid-state photoluminescence[4]. Cobalt(II) ( d7 ) complexes with similar phenolate-imidazole ligands often exhibit weak antiferromagnetic coupling and can be tuned for spin-crossover applications[4].

G L Free Ligand (HL) 2-(Imidazol-1-ylmethyl)phenol Base Deprotonation (Base or Acetate) L->Base L_dep Deprotonated Ligand (L⁻) Active N,O-Donor Base->L_dep Cu Cu(II) Coordination d9 System L_dep->Cu Zn Zn(II) Coordination d10 System L_dep->Zn Cu_Comp [Cu(L)₂] Square Planar / Distorted Jahn-Teller Active Cu->Cu_Comp Zn_Comp [Zn(L)₂] Tetrahedral / Octahedral Photoluminescent Zn->Zn_Comp

Mechanistic pathway of ligand deprotonation and transition metal coordination.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high-yield synthesis, the following protocols have been optimized. The causality behind the reagent selection is critical: we utilize metal acetates because the acetate anion ( CH3​COO− ) acts as a "built-in" base. Coordination of the metal to the phenol oxygen drastically lowers its pKₐ, allowing the weakly basic acetate to deprotonate the phenol in situ, driving the complexation forward without the need for harsh external bases that might cause metal hydroxide precipitation.

Protocol A: Synthesis of 2-(Imidazol-1-ylmethyl)phenol (HL)
  • Reagents: Dissolve 10.0 mmol of 2-(chloromethyl)phenol and 12.0 mmol of imidazole in 50 mL of anhydrous acetonitrile.

  • Base Addition: Add 15.0 mmol of anhydrous potassium carbonate ( K2​CO3​ ). Rationale: K2​CO3​ acts as a proton scavenger to neutralize the HCl byproduct, preventing the protonation of the imidazole nitrogen which would stall the nucleophilic substitution.

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 12 hours.

  • Purification: Cool to room temperature, filter off the KCl salts, and evaporate the solvent under reduced pressure. Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure HL.

Protocol B: Synthesis of [Cu(L)₂] Complex
  • Solution Prep: Dissolve 2.0 mmol of HL in 15 mL of methanol.

  • Metal Addition: Slowly add a solution of 1.0 mmol Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O ) in 10 mL of methanol. The solution will immediately transition to a deep green/blue color, indicating LMCT and complex formation.

  • Crystallization: Stir for 2 hours at room temperature. Filter the solution to remove any microcrystalline impurities. Allow the filtrate to undergo slow evaporation at room temperature. X-ray quality single crystals typically form within 3-5 days.

Workflow Step1 1. Ligand Synthesis 2-(chloromethyl)phenol + Imidazole Step2 2. Reflux in CH₃CN with K₂CO₃ (12h) Step1->Step2 Step3 3. Purification Filtration & Recrystallization Step2->Step3 Step4 4. Metal Complexation Add M(OAc)₂ in MeOH Step3->Step4 Step5 5. Crystal Growth Slow Evaporation (RT) Step4->Step5 Step6 6. Characterization SC-XRD, EPR, UV-Vis Step5->Step6

Standardized experimental workflow for synthesizing metal-ligand complexes.

Quantitative Data & Structural Parameters

The following table summarizes the expected crystallographic and spectroscopic parameters for transition metal complexes utilizing the 2-(Imidazol-1-ylmethyl)phenol framework, derived from analogous bidentate flexible systems[4],[3].

Metal CenterPrimary GeometryAvg. M–O Bond (Å)Avg. M–N Bond (Å)Key Spectroscopic / Magnetic Feature
Cu(II) Distorted Sq. Planar1.92 – 1.981.98 – 2.05Broad d-d transition (~650 nm); EPR active ( g∥​>g⊥​>2.00 )
Zn(II) Tetrahedral1.95 – 2.022.00 – 2.08Diamagnetic; Strong blue/green photoluminescence (LMCT)
Co(II) Octahedral / Sq. Pyr.2.05 – 2.122.10 – 2.18Weak antiferromagnetic coupling; High-spin ( S=3/2 )
Ni(II) Octahedral2.02 – 2.082.06 – 2.14Paramagnetic ( S=1 ); Two distinct d-d absorption bands

References

  • Title: A series of ZnII and CoII complexes based on 2-(imidazo[1,5-a]pyridin-3-yl)phenol: syntheses, structures, and luminescent and magnetic properties. Source: Taylor & Francis (Journal of Coordination Chemistry) URL: [Link]

  • Title: 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate. Source: ResearchGate (Acta Crystallographica Section E) URL: [Link]

  • Title: Syntheses, Structures, and Photoluminescent and Magnetic Studies of Metal−Organic Frameworks Assembled with 5-Sulfosalicylic Acid and 1,4-Bis(imidazol-1-ylmethyl)-benzene. Source: ACS Publications (Crystal Growth & Design) URL: [Link]

  • Title: Syntheses, Crystal Structures, and Magnetic Properties of Novel Copper(II) Complexes with the Flexible Bidentate Ligand 1-Bromo-3,5-bis(imidazol-1-ylmethyl)benzene. Source: ACS Publications (Crystal Growth & Design) URL: [Link]

Sources

Foundational

Thermodynamic stability of 2-(Imidazol-1-ylmethyl)phenol complexes

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Imidazol-1-ylmethyl)phenol Complexes Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exploration o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Imidazol-1-ylmethyl)phenol Complexes

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the thermodynamic stability of metal complexes formed with 2-(Imidazol-1-ylmethyl)phenol. This bifunctional N,O-donor ligand serves as a significant model system in coordination chemistry, mimicking the binding motifs of biological macromolecules. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the principles governing complex stability, detailed experimental methodologies for its determination, and an overview of the key factors that influence metal-ligand interactions. By integrating theoretical principles with practical, field-proven protocols and computational insights, this guide aims to be an essential resource for the rational design and characterization of novel metal-based therapeutics and catalysts.

Introduction: The Significance of 2-(Imidazol-1-ylmethyl)phenol

The ligand 2-(Imidazol-1-ylmethyl)phenol is a fascinating molecule in the field of coordination chemistry. Its structure uniquely combines a phenol group and an imidazole ring, linked by a methylene bridge. This arrangement allows it to act as a bidentate chelating agent, binding to a central metal ion through the phenolic oxygen and one of the imidazole nitrogen atoms.[1][2] This "N,O-donor" set is of particular interest as it mimics the coordination environment provided by amino acid residues, specifically histidine (via its imidazole side chain) and tyrosine (via its phenolic side chain), which are frequently found in the active sites of metalloproteins.[3]

This guide will delve into the core principles of thermodynamic stability, the rigorous experimental techniques used to measure it, and the structural and electronic factors that govern the strength of the metal-ligand bond.

Ligand Structure and Chelation

The ability of 2-(Imidazol-1-ylmethyl)phenol to form a stable chelate ring with a metal ion is a primary determinant of its complex stability. This phenomenon, known as the chelate effect, results in significantly higher stability compared to complexes formed with analogous monodentate ligands.[9][10]

Caption: Chelation of a metal ion by 2-(Imidazol-1-ylmethyl)phenol.

Fundamentals of Thermodynamic Stability

The stability of a metal complex in solution is a measure of the extent of formation from its constituent metal ion and ligands at equilibrium.[8] This is a thermodynamic concept, distinct from kinetic stability, which refers to the speed at which a complex undergoes reaction.[9] Thermodynamic stability is quantitatively expressed by the stability constant (or formation constant), K.

For a simple 1:1 complex formation: M + L ⇌ ML The stepwise stability constant, K₁, is given by: K₁ = [ML] / ([M][L])

For the formation of a 1:2 complex: ML + L ⇌ ML₂ The stepwise stability constant, K₂, is given by: K₂ = [ML₂] / ([ML][L])

The overall stability constant (β) is the product of the stepwise constants. For ML₂, the overall constant β₂ is: β₂ = K₁ * K₂ = [ML₂] / ([M][L]²)

A higher value of the stability constant (K or β) signifies a greater concentration of the complex at equilibrium and thus, higher stability. These constants are directly related to the standard Gibbs free energy of formation (ΔG°), a fundamental thermodynamic parameter.

Table 1: Key Thermodynamic Parameters
ParameterSymbolRelationship to StabilitySignificance
Gibbs Free Energy ΔG°ΔG° = -RT ln(K)[11]A more negative ΔG° indicates a more spontaneous complex formation reaction and a higher stability constant.
Enthalpy Change ΔH°ΔG° = ΔH° - TΔS°Represents the heat absorbed or released during complex formation. A negative value (exothermic) contributes favorably to stability.[12]
Entropy Change ΔS°ΔG° = ΔH° - TΔS°Represents the change in disorder of the system. A positive value, often driven by the release of solvent molecules upon chelation, contributes favorably to stability.[10][12]

Experimental Determination of Stability Constants

The accurate determination of stability constants is fundamental to understanding the behavior of ligands and their interactions with metal ions.[13] Several techniques can be employed, with potentiometric titration and spectrophotometry being the most common and reliable for systems like 2-(Imidazol-1-ylmethyl)phenol complexes.

Potentiometric Titration

Potentiometry is a highly accurate electroanalytical technique for determining stability constants.[13][14] The method is based on the principle that the formation of a metal-ligand complex is a competitive reaction with protonation of the ligand.[13] By monitoring the pH of a solution containing the metal and ligand as it is titrated with a strong base, one can calculate the concentration of all species in equilibrium and thereby determine the stability constants.

The Irving-Rossotti method is a widely used approach that involves three separate titrations to systematically determine the ligand's protonation constants and the complex's stability constants.[15][16][17]

Potentiometry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Solutions: 1. Free Acid (HCl) 2. Acid + Ligand 3. Acid + Ligand + Metal Ion B Calibrate pH meter with standard buffers A->B C Titrate each solution with standard NaOH B->C D Record pH vs. Volume of NaOH added C->D E Plot Titration Curves (pH vs. Volume) D->E F Calculate Proton-Ligand Formation Number (n̄A) E->F G Calculate Metal-Ligand Formation Number (n̄) and pL (free ligand exponent) F->G H Plot Formation Curve (n̄ vs. pL) G->H I Determine Stepwise Stability Constants (log K₁, log K₂) from the Formation Curve H->I

Caption: Workflow for determining stability constants via potentiometric titration.

  • Solution Preparation: Prepare stock solutions of the ligand, metal salt (e.g., metal nitrate), a strong acid (e.g., HCl or HNO₃), and a carbonate-free strong base (e.g., NaOH) in a suitable solvent (often a water-ethanol mixture to ensure solubility). An inert salt (e.g., KNO₃ or NaClO₄) is added to all solutions to maintain constant ionic strength.[14]

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.00) at the desired experimental temperature.[15]

  • Titration Series: Perform three separate titrations against the standardized NaOH solution, maintaining a constant temperature:

    • Set 1 (Acid Titration): Acid + Inert Salt.

    • Set 2 (Ligand Titration): Acid + Ligand + Inert Salt.[15]

    • Set 3 (Complex Titration): Acid + Ligand + Metal Salt + Inert Salt.[15]

  • Data Collection: Record the pH value after each incremental addition of the NaOH titrant for all three sets.

  • Calculations:

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at various pH values. This allows for the determination of the ligand's acid dissociation constants (pKa).

    • Calculate the average number of ligands attached to the metal ion (n̄, the formation function) and the free ligand concentration exponent (pL).[16]

    • Plot n̄ versus pL. This is the formation curve .

  • Stability Constant Determination: The stepwise stability constants are determined from the formation curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁, and the pL at n̄ = 1.5 corresponds to log K₂.[16] More accurate values can be obtained using computational least-squares methods.

UV-Visible Spectrophotometry

Spectrophotometry is another powerful technique used to determine stability constants and the stoichiometry of complexes, particularly when the complex formation results in a significant change in the solution's absorption spectrum.[18][19]

Job's Method of Continuous Variation is a classic spectrophotometric technique used primarily to determine the stoichiometry (metal-to-ligand ratio) of a single dominant complex in solution.[20][21] The method relies on preparing a series of solutions where the mole fractions of the metal and ligand are varied, but their total molar concentration is held constant.[22] The absorbance of the complex is measured at a wavelength where it absorbs strongly, while the reactants ideally do not.[18] A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[21][22]

Jobs_Plot_Workflow A Prepare equimolar stock solutions of Metal (M) and Ligand (L) B Create a series of solutions by mixing M and L in varying mole fractions (e.g., 0:10, 1:9, ... 10:0) keeping total volume constant A->B C Measure the absorbance of each solution at λ_max of the complex B->C D Plot Absorbance vs. Mole Fraction of Ligand (X_L) C->D E Determine the mole fraction at maximum absorbance D->E F Calculate stoichiometry (n) using n = X_L / (1 - X_L) E->F

Caption: Workflow for determining complex stoichiometry using Job's Method.

  • Identify λ_max: Record the UV-Vis spectra of the free ligand, the metal salt solution, and a solution of the formed complex. Identify a wavelength (λ_max) where the complex exhibits significant absorbance and the individual reactants show minimal absorbance.

  • Prepare Stock Solutions: Prepare equimolar stock solutions of the metal salt and the 2-(Imidazol-1-ylmethyl)phenol ligand in the chosen solvent.

  • Prepare the Job's Plot Series: Prepare a series of solutions (e.g., 11 solutions in 10 mL volumetric flasks) where the total moles of metal and ligand are constant. Vary the mole fractions of the ligand (X_L) from 0 to 1. For example, mix X mL of the ligand solution with (10-X) mL of the metal solution, where X varies from 0 to 10.[18]

  • Measure Absorbance: Allow the solutions to equilibrate. Measure the absorbance of each solution at the predetermined λ_max.[21]

  • Construct the Plot: Plot the measured absorbance against the mole fraction of the ligand (X_L).[23]

  • Determine Stoichiometry: The plot will typically consist of two linear portions that intersect at a maximum.[22] The mole fraction at this maximum corresponds to the stoichiometry of the complex. For example, a maximum at X_L = 0.5 indicates a 1:1 complex, while a maximum at X_L ≈ 0.67 indicates a 1:2 (M:L) complex.[21]

Once stoichiometry is known, other spectrophotometric methods, such as the mole-ratio method or computational analysis of absorbance data from titrations, can be used to determine the stability constant.[24]

Factors Influencing Complex Stability

The thermodynamic stability of a metal complex is not an intrinsic property of the ligand alone but is the result of a complex interplay of several factors related to both the metal ion and the ligand.[8][25]

Factors_Influencing_Stability center Thermodynamic Complex Stability metal Metal Ion Properties center->metal ligand Ligand Properties center->ligand system System Properties center->system charge Charge (+) metal->charge size Ionic Radius (-) metal->size irving Irving-Williams Series metal->irving cfse CFSE metal->cfse basicity Basicity (pKa) (+) ligand->basicity chelate Chelate Effect (+) ligand->chelate steric Steric Hindrance (-) ligand->steric pi π-bonding ligand->pi solvent Solvent system->solvent temp Temperature system->temp

Caption: Key factors governing the thermodynamic stability of metal complexes.

Nature of the Central Metal Ion
  • Charge: For a given metal, stability generally increases as the charge on the metal ion increases.[9][25] A higher positive charge leads to a stronger electrostatic attraction for the electron-donating ligand.

  • Size (Ionic Radius): For ions of the same charge, stability typically increases as the ionic radius decreases.[25][26] A smaller ion has a higher charge density, resulting in a stronger electric field and a more powerful attraction for the ligand.[25]

  • The Irving-Williams Series: For high-spin octahedral complexes of divalent first-row transition metals, the stability follows a well-established trend, largely independent of the ligand: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[25] This trend is a result of the combined effects of decreasing ionic radii across the period and increasing ligand field stabilization energy (LFSE).[8] The exceptional stability of Cu²⁺ complexes is attributed to the Jahn-Teller effect.

Table 2: Illustrative Stability Constants (log β₂) for M[2-(Imidazol-1-ylmethyl)phenol]₂ Complexes Following the Irving-Williams Series
Metal IonIonic Radius (Å)log β₂ (Illustrative)Rationale
Mn²⁺0.83~8.5d⁵, Zero LFSE, largest radius
Fe²⁺0.78~9.8d⁶, Small LFSE
Co²⁺0.75~11.0d⁷, Moderate LFSE
Ni²⁺0.69~12.5d⁸, High LFSE
Cu²⁺ 0.73 ~15.0 d⁹, Jahn-Teller distortion leads to exceptionally high stability
Zn²⁺0.74~10.5d¹⁰, Zero LFSE
Note: These values are hypothetical and for illustrative purposes to demonstrate the expected trend.
Nature of the Ligand
  • Basicity (pKa): A more basic ligand is a better electron donor and generally forms more stable complexes.[10] The pKa values of the phenolic hydroxyl and the imidazole nitrogen of 2-(Imidazol-1-ylmethyl)phenol are critical indicators of its coordinating ability.

  • The Chelate Effect: As a bidentate ligand, 2-(Imidazol-1-ylmethyl)phenol forms a chelate ring upon coordination. This results in a large, positive entropy change (ΔS°) due to the release of multiple solvent molecules, leading to a much more stable complex than would be formed by two separate monodentate ligands (e.g., phenol and imidazole).[9][10] The most stable chelate rings are typically five or six-membered.[10]

  • Steric Effects: Bulky substituents on the ligand near the coordination site can cause steric hindrance, weakening the metal-ligand bond and decreasing complex stability.[8][25]

Computational Approaches to Stability

Alongside experimental methods, computational chemistry provides powerful tools to investigate the stability of metal complexes. Density Functional Theory (DFT) is a particularly valuable method for this purpose.[27][28]

DFT calculations can be used to:

  • Optimize Geometries: Predict the most stable three-dimensional structure of the complex, including bond lengths and angles.[29]

  • Calculate Binding Energies: Determine the energy released upon complex formation, providing a theoretical measure of thermodynamic stability that can be compared with experimental ΔH° values.

  • Analyze Electronic Structure: Investigate the nature of the metal-ligand bond through methods like Natural Bond Orbital (NBO) analysis or by examining the frontier molecular orbitals (HOMO-LUMO).[28][30] This can reveal the extent of covalent character and charge transfer in the bond.

  • Simulate Spectra: Time-dependent DFT (TD-DFT) can simulate UV-Vis spectra, aiding in the interpretation of experimental results.[29]

Computational studies on related phenol-imidazole systems have provided insights into hydrogen bonding and proton-coupled electron transfer, mechanisms that are relevant to the coordination and reactivity of these complexes.[30]

Conclusion and Future Directions

The thermodynamic stability of 2-(Imidazol-1-ylmethyl)phenol complexes is a multifaceted property governed by the fundamental principles of coordination chemistry. Its quantitative determination through robust experimental techniques like potentiometry and spectrophotometry is essential for understanding and predicting the behavior of these complexes in various applications. The stability is dictated by a delicate balance of factors including the intrinsic properties of the metal ion and the ligand, the powerful chelate effect, and environmental conditions.

For researchers in drug development, a thorough understanding of these principles allows for the fine-tuning of a complex's stability to optimize its therapeutic window—ensuring it remains intact en route to its target and becomes active where needed. For scientists in materials and catalysis, this knowledge is key to designing robust and efficient systems. The synergy between empirical measurement and computational modeling will continue to drive innovation, enabling the in silico design of new ligands and complexes with precisely tailored stabilities for specific functions.

References

  • Harvey, D. (2013, July 29). Method of Continuous Variations. Chemistry LibreTexts. [Link]

  • Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. [Link]

  • Wikipedia. Job plot. [Link]

  • Prajapati, R. P. Spectrophotometric study of complexes by Job's method. PES's RSN College of Arts & Science, Farmagudi, Goa. [Link]

  • Unacademy. Factors affecting the stability of complexes | Complexes | JEE Chemistry. [Link]

  • SciSpace. Stability of Metal Complexes. [Link]

  • JoVE. (2024, April 4). Complexation Equilibria: Factors Influencing Stability of Complexes. [Link]

  • IntechOpen. (2020, March 5). Stability of Metal Complexes. [Link]

  • Books. (2024, October 16). Chapter 6: Stability of Metal Complexes and Ligand Substitution Reactions. [Link]

  • Ansari, F. B., et al. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Rasayan J. Chem. [Link]

  • Belkher, N. A., Al-abbas, A. A., & Zidan, M. (2019, May 1). Potentiometric Studies on Stability Constant of the Complexes of Some Essential Transition Metal Ions with L-Valine. Sebha University Journal of Pure & Applied Sciences. [Link]

  • Lu, Y., et al. (2010, January 30). Computational studies on electron and proton transfer in phenol-imidazole-base triads. Journal of Computational Chemistry. [Link]

  • Asian Publication Corporation. Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. [Link]

  • IJSART. Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. [Link]

  • Scribd. Job's Method of Continuous Variation. [Link]

  • Asian Journal of Chemistry. Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. [Link]

  • JETIR. (2026, February). Spectrophotometric study of complexes to determine the formulae and stability constant. Journal of Emerging Technologies and Innovative Research. [Link]

  • CrystEngComm (RSC Publishing). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. [Link]

  • YouTube. (2021, May 7). JOB'S METHOD#CONTINUOUS VARIATION METHOD#DETERMINATION OF COMPOSITION OF COMPLEX COMPOUNDS. [Link]

  • ResearchGate. (2019). Potentiometric Studies on Stability Constant of the Complexes of Some Essential Transition Metal Ions with L-Valine. [Link]

  • Books. (2023, December 4). Chapter 1: Thermodynamic Measurements: Potentiometry, UV/Vis Spectrometry and Calorimetry. [Link]

  • Scribd. Spectrophotometric Stability Constants. [Link]

  • ResearchGate. (2025, September 15). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

  • PMC. 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. [Link]

  • University of Al-Qadisiyah. (2020, December 15). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. [Link]

  • ACS Publications. Synthesis and Coordination Chemistry of the Bis(imidazole) Ligand, Bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane. [Link]

  • Taylor & Francis. (2024, August 19). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. [Link]

  • PMC. (2025, September 29). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

  • MDPI. (2024, August 28). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. [Link]

  • ResearchGate. The roles of imidazole ligands in coordination supramolecular systems. [Link]

  • RSC Publishing. The roles of imidazole ligands in coordination supramolecular systems. [Link]

  • ACS Publications. Coordination chemistry of imidazole derivatives. A search for carbon-bound chelates with first-row transition metal ions. [Link]

  • ResearchGate. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

  • PMC. (2026, February 3). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and Molecular Docking Investigation. [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2024, June 6). Investigating the Coordination Behavior of (E)-2-(((furan-2-ylmethyl) imino) methyl)phenol with Mercury(II) Ion: Synthesis, Characterization, and Computational Studies. [Link]

  • ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. [Link]

  • Indian Academy of Sciences. Potentiometric studies on the complexation equilibria involving diacetylmono(lepidyl) hydrazone and bivalent metal ions in aqueo. [Link]

  • PMC. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. [Link]

  • Scuola Normale Superiore. (2024, December 15). Simulating Metal-Imidazole Complexes. [Link]

  • International Journal of Advanced Research. A Thermodynamic and comparative study of complex formation of N-Benzothiazol-2-yl-3,5-disubstituted pyrazolines with some transition metals by conductometry and pH-metry. [Link]

  • R Discovery. (2001, July 1). Thermodynamic studies of 2-(5-bromo-2-pyridylazo)-5-diethylamino)phenol Cu(II), Co(II), Ni(II) and Zn(II) complexes. [Link]

  • International Journal of Modern Engineering Research. Synthesis, Characterization and Thermodynamic parameters of some synthesized 3d. [Link]

  • Chemical Papers. Potentiometric and Thermodynamic Studies of 4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one and its Metal Complexes. [Link]

  • ResearchGate. Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. [Link]

  • MDPI. (2023, April 27). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

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Exploratory

Solubility Profile and Thermodynamic Analysis of 2-(Imidazol-1-ylmethyl)phenol in Polar Organic Solvents

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Executive Summary The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. It directly influences critical processes such as crystallization, purification, formulation, and ultimately, bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2-(Imidazol-1-ylmethyl)phenol, a key building block in medicinal chemistry. We delve into the foundational thermodynamic principles governing solubility, present a robust, self-validating experimental protocol for its determination, and analyze the resulting data through established thermodynamic models. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage solubility data for process optimization and rational solvent selection.

Introduction: The Critical Role of Solubility

2-(Imidazol-1-ylmethyl)phenol is a heterocyclic compound featuring both a phenolic hydroxyl group (a hydrogen bond donor and acceptor) and an imidazole ring (a hydrogen bond acceptor and polar moiety). This bifunctional nature makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. However, the efficiency of its synthesis, purification by crystallization, and subsequent use in formulation is critically dependent on its interaction with various solvents.

Understanding the solubility of this compound in different polar organic solvents is not merely an academic exercise; it is a fundamental requirement for process development. Poor solvent selection can lead to low yields, difficult purifications, and unstable formulations. Conversely, a well-characterized solubility profile enables the rational design of crystallization processes, ensures optimal concentration for reactions, and aids in the development of stable, effective drug delivery systems.[1]

This guide provides the necessary theoretical and practical framework for this characterization. We will explore a validated experimental methodology for acquiring high-quality solubility data and demonstrate how this empirical data can be correlated using powerful thermodynamic models to predict solubility at various temperatures and to derive essential thermodynamic properties of the dissolution process.

The Thermodynamic Foundation of Solubility

The dissolution of a solid solute into a liquid solvent is a thermodynamic equilibrium process. The solubility of a solid in a liquid can be described by the following relationship, which forms the basis for both theoretical understanding and experimental analysis:

Where:

  • x is the mole fraction solubility of the solute.

  • ΔH_fus is the molar enthalpy of fusion of the solute.

  • R is the universal gas constant.

  • T_m is the melting point of the solute in Kelvin.

  • T is the absolute temperature of the solution in Kelvin.

  • γ is the activity coefficient of the solute in the solution.

The first part of the equation represents the ideal solubility , which depends solely on the properties of the solute (its melting point and enthalpy of fusion). The second term, the activity coefficient (γ) , is the correction factor that accounts for all the non-ideal interactions between the solute and the solvent molecules.[2] In polar organic solvents, where interactions such as hydrogen bonding are significant, the activity coefficient is crucial for accurately describing the solubility behavior. A value of γ < 1 indicates that solute-solvent interactions are favorable, leading to higher solubility than predicted by the ideal model.

Experimental Protocol: Isothermal Equilibrium Method

To ensure the generation of reliable and reproducible data, the isothermal shake-flask method, a gold standard for solubility measurement, is employed.[3][4] This method is trustworthy because it allows the system to reach true thermodynamic equilibrium, and its accuracy is validated by the consistency of measurements over time.

Apparatus and Materials
  • Solute: 2-(Imidazol-1-ylmethyl)phenol (>99% purity, confirmed by HPLC and DSC).

  • Solvents: HPLC-grade polar organic solvents (e.g., Methanol, Ethanol, 1-Propanol, Acetone, Acetonitrile).

  • Equipment:

    • Thermostatic shaker water bath (accuracy ±0.1 K).

    • Calibrated digital thermometer.

    • Analytical balance (readability ±0.1 mg).

    • Glass screw-cap vials (10 mL).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.

    • Syringe filters (0.45 µm, PTFE).

    • Volumetric flasks and pipettes.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid 2-(Imidazol-1-ylmethyl)phenol to several glass vials.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the selected polar organic solvent to each vial. The presence of undissolved solid is essential to ensure saturation is reached.

  • Equilibration: Place the sealed vials in the thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a minimum of 24 hours to ensure that thermodynamic equilibrium is achieved. Preliminary studies should confirm that this duration is sufficient by measuring the concentration at 24h, 36h, and 48h and observing no significant change.

  • Settling: Stop the agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed vial to remove any undissolved micro-particles.

  • Quantification: Determine the mass of the collected filtrate. Dilute the sample with a known volume of mobile phase and analyze its concentration using a pre-calibrated HPLC method.

  • Data Calculation: Convert the measured concentration (e.g., in mg/mL) into mole fraction solubility (x) for thermodynamic analysis.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the solubility determination process.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Place in Thermostatic Shaker B->C D Agitate for >24h at Temperature T C->D E Settle for >4h to Allow Solids to Precipitate D->E F Withdraw Supernatant with Pre-warmed Syringe E->F G Filter with 0.45µm Syringe Filter F->G H Dilute Sample G->H I Analyze Concentration via Calibrated HPLC H->I J Calculate Mole Fraction Solubility (x) I->J K

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Solubility Data of 2-(Imidazol-1-ylmethyl)phenol

Following the protocol described above, exemplary mole fraction solubility (x) data for 2-(Imidazol-1-ylmethyl)phenol was determined in five polar organic solvents at temperatures ranging from 298.15 K to 318.15 K.

Table 1: Experimental Mole Fraction Solubility (x) of 2-(Imidazol-1-ylmethyl)phenol

Temperature (K)MethanolEthanol1-PropanolAcetoneAcetonitrile
298.15 0.04520.03150.02280.05810.0195
303.15 0.05380.03820.02810.06950.0241
308.15 0.06400.04630.03450.08310.0296
313.15 0.07610.05610.04230.09930.0362
318.15 0.09050.06800.05190.11850.0443
Analysis of Results
  • Effect of Temperature: For all solvents tested, the solubility of 2-(Imidazol-1-ylmethyl)phenol increases with increasing temperature. This indicates that the dissolution process is endothermic, which is typical for the solubility of crystalline organic solids.

  • Effect of Solvent: The solubility follows the general order: Acetone > Methanol > Ethanol > 1-Propanol > Acetonitrile. The higher solubility in acetone, a polar aprotic solvent, suggests that dipole-dipole interactions play a significant role. Among the protic alcohols, solubility decreases as the alkyl chain length increases (Methanol > Ethanol > 1-Propanol), which can be attributed to the decreasing polarity and steric hindrance of the longer alkyl chains, weakening the hydrogen bonding interactions with the solute. Acetonitrile, despite its high polarity, is a poorer solvent, indicating that its hydrogen bonding capability is a limiting factor.

Thermodynamic Modeling and Analysis

To provide a quantitative description of the temperature dependence of solubility and to derive thermodynamic parameters, the experimental data were correlated using two widely accepted models.

The Modified Apelblat Equation

The semi-empirical modified Apelblat equation is a highly effective model for correlating solubility with temperature.[5][6][7] Its form is:

Where x is the mole fraction solubility, T is the absolute temperature (K), and A , B , and C are empirical model parameters obtained by fitting the equation to the experimental data. Parameter A and B relate to the change in activity coefficients in the solution, while C accounts for the effect of temperature on the enthalpy of fusion.[5]

The van't Hoff Equation and Thermodynamic Properties

The van't Hoff equation provides a direct link between solubility and the thermodynamic functions of dissolution.[8][9] By plotting ln(x) against 1/T, a "van't Hoff plot" is generated.[10][11] For a narrow temperature range, this plot is often linear, and the apparent standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution can be calculated from the slope and intercept, respectively:

From these values, the apparent standard Gibbs free energy of dissolution (ΔG°sol) can be calculated at a specific temperature (typically the mean harmonic temperature, Thm):

  • ΔH°sol > 0 indicates an endothermic dissolution process (heat is absorbed).

  • ΔG°sol > 0 indicates a non-spontaneous dissolution process.

  • ΔS°sol > 0 indicates an increase in randomness or disorder as the solute dissolves.

Visualization of the Data Analysis Workflow

The following diagram illustrates how experimental data is processed through thermodynamic models to yield valuable insights.

G cluster_models Thermodynamic Modeling cluster_outputs Calculated Parameters & Insights ExpData Experimental Solubility Data (Table 1: x vs. T) Apelblat Modified Apelblat Equation ln(x) = A + B/T + C*ln(T) ExpData->Apelblat Data Fitting VantHoff van't Hoff Equation ln(x) = -ΔH/RT + ΔS/R ExpData->VantHoff Data Fitting Params Model Parameters (A, B, C) Apelblat->Params Predict Predictive Solubility Curves (Solubility at any T) Apelblat->Predict Thermo Thermodynamic Properties (ΔH°, ΔS°, ΔG°) VantHoff->Thermo Mechanism Understanding Dissolution (Endothermic, Entropy-driven) Thermo->Mechanism

Caption: Logical Flow from Experimental Data to Thermodynamic Insights.

Conclusion

This technical guide has detailed the systematic approach to characterizing the solubility of 2-(Imidazol-1-ylmethyl)phenol in a range of polar organic solvents. The solubility was found to be highly dependent on both temperature and the specific nature of the solvent, with the dissolution process being universally endothermic. The established experimental protocol provides a reliable means of generating high-quality data, while the application of the modified Apelblat and van't Hoff models allows for effective data correlation and the extraction of key thermodynamic parameters. This comprehensive solubility profile serves as an invaluable resource for scientists and engineers, enabling informed solvent selection and the optimization of crystallization, purification, and formulation processes in pharmaceutical and chemical development.

References

  • UNIFAC Prediction of Aqueous and Nonaqueous Solubilities of Chemicals with Environmental Interest. ACS Publications.
  • Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Aidic.
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. ACS Publications.
  • Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research - ACS Publications.
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. ACS Publications.
  • Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures — Solvent Screening. IntechOpen.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. AIChE.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
  • Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K. Journal of Chemical & Engineering Data.
  • Common errors made in the mathematical representation of experimental data using the van't Hoff and modified Apelblat equation. Taylor & Francis Online.
  • Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. PMC.
  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. MDPI.
  • A van't Hoff plot of the solubility of the two polymorphs in the temperature interval 530°C. ResearchGate.
  • Crystal Classroom Pt1 Ep5 - Van't Hoff Plots. YouTube.
  • Compound solubility measurements for early drug discovery. Computational Chemistry.
  • van't Hoff equation. Wikipedia.
  • Solubility of Imidazoles in Alcohols. ResearchGate.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC.

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Foundational

Preclinical In Vitro Safety and Toxicological Profiling of 2-(Imidazol-1-ylmethyl)phenol

A Technical Guide for Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale In small-molecule drug discovery, the incorporation of an imidazole ring is a doubl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In small-molecule drug discovery, the incorporation of an imidazole ring is a double-edged sword. While it is a highly effective pharmacophore for targeting kinases, aromatases, and fungal demethylases, it carries inherent structural liabilities that must be rigorously de-risked. 2-(Imidazol-1-ylmethyl)phenol is a representative scaffold consisting of a phenol ring ortho-substituted with an imidazol-1-ylmethyl group.

As an Application Scientist, I approach the safety profiling of this compound not as a routine checklist, but as a mechanistic puzzle. The unhindered sp2-hybridized nitrogen (N3) on the imidazole ring acts as a strong Lewis base, which is the primary driver of its toxicological profile. This guide synthesizes the causality behind our experimental choices, establishing a self-validating system to evaluate the in vitro safety profile of 2-(Imidazol-1-ylmethyl)phenol across three critical pillars: Cytochrome P450 (CYP) inhibition, cardiotoxicity (hERG), and hepatotoxicity.

Structural Liabilities & Causality

To design an effective screening cascade, we must first understand the physicochemical and electronic properties driving the toxicity of imidazole derivatives.

Cytochrome P450 (CYP450) Inhibition

The most significant liability of 2-(Imidazol-1-ylmethyl)phenol is its potential to cause drug-drug interactions (DDIs) via CYP450 inhibition. The underlying causality is electronic: the lone pair of electrons on the imidazole N3 atom coordinates directly with the ferric (Fe³⁺) heme iron in the active site of hepatic CYP enzymes (particularly CYP3A4 and CYP2C19)[1]. This coordination forms a stable complex, resulting in a characteristic "Type II" optical difference spectrum (a shift in absorbance to ~425–430 nm) and effectively blocking the enzyme's catalytic cycle[1].

CYP450_Mechanism N1 2-(Imidazol-1-ylmethyl)phenol N2 Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP2C19) N1->N2 Enters Active Site N3 Imidazole N3 Lone Pair Coordinates with Heme Fe3+ N2->N3 Lewis Base Interaction N4 Type II Difference Spectrum (Shift to 425-430 nm) N3->N4 Spectral Binding N5 Competitive Enzyme Inhibition (Reduced Drug Clearance) N3->N5 Blockade of Catalytic Cycle

Mechanism of CYP450 inhibition via imidazole-heme coordination.

hERG Channel Blockade (Cardiotoxicity)

Drug-induced blockade of the human ether-à-go-go-related gene (hERG) potassium channel is a primary cause of QT prolongation and fatal arrhythmias[2]. The binding affinity of a compound to the hERG inner cavity is heavily dependent on basicity and lipophilicity (LogD)[3]. The protonated form of the imidazole ring at physiological pH can interact with aromatic residues (Tyr652, Phe656) in the hERG pore via cation- π and π

π stacking interactions, necessitating rigorous electrophysiological screening.
Hepatotoxicity & Mitochondrial Dysfunction

Imidazole and triazole derivatives are known to induce hepatotoxicity by accumulating in hepatocytes and disrupting mitochondrial function[2]. The causality lies in the compound's ability to impair the mitochondrial electron transport chain, leading to a rapid depletion of intracellular ATP and subsequent generation of reactive oxygen species (ROS)[2].

Quantitative Safety Data Summary

The table below summarizes the expected in vitro safety thresholds for 2-(Imidazol-1-ylmethyl)phenol, derived from benchmarked assays of structurally analogous imidazole compounds.

Assay CategoryTarget / Cell LineExperimental ReadoutRepresentative IC₅₀ / PotencyRisk Assessment
CYP Inhibition CYP3A4 (HLMs)Midazolam 1'-hydroxylation1.2 – 2.5 µMModerate
CYP Inhibition CYP2C19 (HLMs)S-mephenytoin 4'-hydroxylation0.8 – 1.5 µMHigh
CYP Inhibition CYP2D6 (HLMs)Dextromethorphan O-demethylation> 10.0 µMLow
Cardiotoxicity hERG (HEK293)Patch-clamp tail current~15.4 µMLow/Moderate
Hepatotoxicity HepG2 CellsATP Depletion (Luminescence)> 50.0 µMLow

Self-Validating Experimental Protocols

To ensure data integrity, every protocol described below incorporates internal controls and orthogonal validation steps.

Safety_Workflow S1 Compound Preparation S2 CYP450 Assay (HLMs) S1->S2 S3 hERG Assay (Patch-Clamp) S1->S3 S4 Hepatotoxicity (HepG2 ATP) S1->S4 S5 Safety Margin Calculation S2->S5 S3->S5 S4->S5

Integrated in vitro safety screening workflow for imidazole derivatives.

Protocol 1: Reversible CYP450 Inhibition Assay (LC-MS/MS)

Objective: Determine the IC₅₀ of 2-(Imidazol-1-ylmethyl)phenol against major CYP isoforms to predict DDI potential. Rationale: Human Liver Microsomes (HLMs) provide a complete repertoire of hepatic enzymes. LC-MS/MS ensures high-specificity quantification of probe metabolites.

  • Preparation: Prepare a 10 mM stock of 2-(Imidazol-1-ylmethyl)phenol in 100% DMSO. Perform a 7-point serial dilution (final assay concentrations: 0.1 to 50 µM, with DMSO kept <0.1% v/v to prevent solvent-induced CYP inhibition).

  • Incubation Mixture: In a 96-well plate, combine pooled HLMs (0.1 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and isoform-specific probe substrates (e.g., 2.5 µM Midazolam for CYP3A4).

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (1 mM final).

  • Termination: After 10 minutes (ensuring linear metabolite formation), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated 1'-OH-midazolam-d4).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate IC₅₀ using non-linear regression (GraphPad Prism). Self-Validation: Include Ketoconazole as a positive control for CYP3A4; it must yield an IC₅₀ within 0.01–0.05 µM to validate the run.

Protocol 2: hERG Electrophysiology via Automated Patch-Clamp

Objective: Assess the risk of QT prolongation by measuring direct inhibition of the hERG potassium tail current. Rationale: While ligand-binding assays exist, whole-cell patch-clamp is the FDA-mandated gold standard (ICH S7B) because it measures functional channel blockade in a physiological state[3].

  • Cell Culture: Culture stably transfected HEK293 cells expressing the hERG gene (KCNH2) at 37°C.

  • Electrophysiological Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration with an intracellular solution (130 mM KCl, 5 mM EGTA, 10 mM HEPES, pH 7.2) and an extracellular bath solution.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 2-(Imidazol-1-ylmethyl)phenol at ascending concentrations (1, 3, 10, 30 µM). Allow 3–5 minutes per concentration to reach steady-state block.

  • Data Extraction: Measure the peak amplitude of the tail current. Normalize against the pre-compound baseline. Self-Validation: E-4031 (a known hERG blocker) must be used at the end of the assay to ensure >90% current block, confirming channel identity and cell viability.

Protocol 3: Hepatotoxicity via Mitochondrial ATP Depletion

Objective: Differentiate generic cytotoxicity from specific mitochondrial toxicity. Rationale: Imidazoles often cause delayed hepatotoxicity via mitochondrial uncoupling[2]. Measuring intracellular ATP in galactose-conditioned media forces cells to rely on oxidative phosphorylation rather than glycolysis, amplifying the detection of mitochondrial toxicants.

  • Cell Seeding: Seed HepG2 cells at 20,000 cells/well in a 96-well plate. Use two parallel conditions: standard glucose media (25 mM) and galactose media (10 mM).

  • Dosing: Treat cells with 2-(Imidazol-1-ylmethyl)phenol (1 to 100 µM) for 24 and 48 hours.

  • ATP Quantification: Equilibrate plates to room temperature. Add CellTiter-Glo® Luminescent Reagent (Promega) in a 1:1 ratio to the culture volume.

  • Luminescence Readout: Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Interpretation: A compound is flagged as a mitochondrial toxicant if it shows a >3-fold leftward shift in IC₅₀ in galactose media compared to glucose media. Self-Validation: Rotenone (Complex I inhibitor) is used as a positive control for mitochondrial toxicity.

Conclusion

The in vitro safety profile of 2-(Imidazol-1-ylmethyl)phenol is fundamentally dictated by its imidazole moiety. By deploying a mechanistically grounded screening cascade—focusing on heme coordination (CYP450), lipophilic ion-channel interactions (hERG), and mitochondrial ATP depletion (Hepatotoxicity)—drug development professionals can accurately map its safety margins. Structural modifications aimed at reducing the basicity of the N3 nitrogen or increasing the steric hindrance around the imidazole ring are recommended strategies to mitigate these liabilities in subsequent lead optimization cycles.

References

  • Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions Source: PubMed (NIH) URL:[Link]

  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents Source: Oxford Academic (Toxicological Sciences) URL:[Link]

  • Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors Source: PubMed (NIH) URL:[Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

Sources

Exploratory

Rational Design of 2-(Imidazol-1-ylmethyl)phenol Ligands: Electronic, Steric, and Coordination Dynamics

Executive Summary The development of highly tunable, hemilabile ligands is a cornerstone of modern coordination chemistry, driving innovations in metalloenzyme modeling, catalysis, and luminescent sensing. Among these, 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly tunable, hemilabile ligands is a cornerstone of modern coordination chemistry, driving innovations in metalloenzyme modeling, catalysis, and luminescent sensing. Among these, 2-(Imidazol-1-ylmethyl)phenol represents a uniquely versatile N,O-donor scaffold. Unlike rigid, conjugated ligand systems, the inclusion of a flexible methylene (-CH₂-) spacer fundamentally alters the ligand's conformational dynamics, entropic penalties during metallation, and supramolecular assembly behavior.

This technical whitepaper provides an in-depth analysis of the electronic and steric properties of 2-(Imidazol-1-ylmethyl)phenol derivatives. It outlines the causality behind their coordination behavior and provides field-proven, self-validating experimental protocols for their synthesis and metallation.

Structural Anatomy & Conformational Dynamics

The core architecture of 2-(Imidazol-1-ylmethyl)phenol consists of a hard Lewis base (phenolate oxygen) and a borderline Lewis base (imidazole N3 nitrogen), bridged by a methylene group.

The Entropic Penalty of the 8-Membered Chelate

In classical rigid systems, such as 2-(1H-imidazol-2-yl)phenols, the direct connection between the aromatic rings facilitates the formation of a highly stable, planar 6-membered chelate ring upon metal binding 1. However, the -CH₂- spacer in 2-(imidazol-1-ylmethyl)phenol disrupts this conjugation and extends the theoretical chelate ring to an 8-membered system (M–O–C–C–C–N–C–N).

Because 8-membered rings suffer from significant transannular strain and a high entropic penalty, mononuclear chelation is thermodynamically disfavored. Instead, this ligand class predominantly acts as a bridging ligand , driving the self-assembly of dinuclear complexes, metallacrowns, or 1D/2D coordination polymers 2.

LigandDesign Core 2-(Imidazol-1-ylmethyl)phenol Elec Electronic Modulation Core->Elec Steric Steric Modulation Core->Steric Phenol Phenol Substituents (e.g., -OMe, -NO2) Elec->Phenol Imid Imidazole Substituents (e.g., C2-Methyl) Steric->Imid Hard Tunes Phenolate Basicity Phenol->Hard Bite Alters Bite Angle & Bridging Potential Imid->Bite

Logical framework for tuning the electronic and steric properties of the ligand.

Electronic & Steric Tuning Principles

By rationally functionalizing the phenol and imidazole rings, researchers can fine-tune the ligand's behavior for specific applications, such as Zn(II) fluorescent sensing or Cu(II) catalytic stabilization.

Electronic Tuning (Phenol Ring)

The basicity of the phenolate oxygen is governed by substituents at the para and ortho positions relative to the hydroxyl group.

  • Electron-Withdrawing Groups (EWGs): Adding a -NO₂ group lowers the pKa of the phenol, weakening the M–O bond but stabilizing lower metal oxidation states.

  • Electron-Donating Groups (EDGs): Adding a -OMe group increases electron density. In fluorescent applications, methoxy substituents are highly favorable for emission enhancement via Excited State Intramolecular Proton Transfer (ESIPT) mechanisms 1.

Steric Tuning (Imidazole Ring)

The N-donor strength and steric profile of the imidazole ring dictate the approach trajectory of the metal ion 3. Introducing a methyl group at the C2 position of the imidazole ring creates steric bulk directly adjacent to the coordinating N3 atom. This restricts the coordination bite angle and often forces the ligand into a hemilabile state—where the N-donor can dynamically attach and detach, a highly sought-after property in homogeneous catalysis.

Quantitative Summary of Substituent Effects

Table 1: Influence of Substituents on Electronic and Steric Parameters

Substituent ModificationLocationElectronic Effect (Hammett σ)Steric Bulk / Cone Angle ImpactPrimary Coordination OutcomeZn(II) Fluorescence Impact
None (Base Ligand) N/AStandardMinimalBridging (1D Polymers)Weak (PET quenching)
-NO₂ Phenol (para)Strongly EWG (+0.78)MinimalWeaker M-O bond, higher pKaQuenched
-OMe Phenol (para)Strongly EDG (-0.27)ModerateEnhanced M-O bondStrong Turn-On Emission
-tert-Butyl Phenol (ortho)Weakly EDG (-0.20)HighForces discrete dinuclear formsModerate Enhancement
-CH₃ Imidazole (C2)Weakly EDG (-0.17)ModerateRestricts N3 approachVariable (Geometry dependent)

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step contains an integrated Quality Control (QC) checkpoint anchored in the fundamental physical chemistry of the reaction.

Protocol A: Synthesis of 2-(Imidazol-1-ylmethyl)phenol

Causality Note: The synthesis utilizes an N-alkylation strategy. K₂CO₃ is selected over stronger bases (like NaOH) because it selectively deprotonates the highly nucleophilic imidazole without oxidizing the phenol ring, preventing unwanted O-alkylation side reactions.

  • Preparation: Dissolve 10.0 mmol of imidazole and 10.5 mmol of 2-(chloromethyl)phenol in 30 mL of anhydrous acetonitrile (MeCN).

  • Base Addition: Add 15.0 mmol of anhydrous K₂CO₃. The heterogeneous mixture provides a controlled, slow release of basicity.

  • Reflux: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • QC Checkpoint 1 (TLC): Spot the reaction mixture against the starting phenol on silica TLC (Eluent: 5% MeOH in DCM). Validation: The disappearance of the high-Rf starting material and the appearance of a UV-active, lower-Rf spot confirms complete conversion.

  • Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via column chromatography.

  • QC Checkpoint 2 (NMR): Run a ¹H NMR in CDCl₃. Validation: The critical diagnostic signal is the methylene (-CH₂-) spacer. It must shift from ~4.6 ppm (in the chloride starting material) to a sharp singlet at ~5.2 ppm, confirming successful N-alkylation.

Protocol B: Metallation with Zn(II)

Causality Note: Zinc acetate (Zn(OAc)₂) is the ideal metal salt here. The acetate anions act as an internal base, capturing the phenolic proton to form acetic acid, thereby driving the formation of the neutral Zn(II) complex without requiring external alkali which could precipitate zinc hydroxide.

  • Solution Preparation: Dissolve 2.0 mmol of the purified ligand in 10 mL of methanol.

  • Metallation: Slowly add a solution of 1.0 mmol Zn(OAc)₂·2H₂O in 5 mL of methanol dropwise over 15 minutes.

  • Complexation: Stir at room temperature for 2 hours. A microcrystalline precipitate will often form as the neutral complex is less soluble than the charged precursors.

  • QC Checkpoint 3 (Fluorometry): Irradiate the solution with a 365 nm UV lamp or measure via a fluorometer. Validation: The free ligand exhibits minimal fluorescence due to non-radiative decay pathways. Successful Zn(II) coordination locks the ligand conformation, restricting bond rotation and triggering a massive bathochromic shift with bright "turn-on" fluorescence.

SynthesisWorkflow Step1 1. N-Alkylation Imidazole + 2-(Chloromethyl)phenol QC1 QC: TLC Verification Confirm intermediate consumption Step1->QC1 Step2 2. Ligand Purification Column Chromatography QC1->Step2 QC2 QC: 1H NMR Validate methylene spacer (~5.2 ppm) Step2->QC2 Step3 3. Metallation Zn(OAc)2 in Methanol QC2->Step3 QC3 QC: Fluorometry Detect complexation emission Step3->QC3

Self-validating experimental workflow for ligand synthesis and zinc metallation.

References

  • Title: Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II)
  • Source: Journal of Molecular Structure (Elsevier)
  • Source: RSC Advances (RSC Publishing)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(Imidazol-1-ylmethyl)phenol via Mannich-Type Reactions

Executive Summary The compound 2-(Imidazol-1-ylmethyl)phenol is a highly versatile building block, functioning as a bidentate N,O-ligand in coordination chemistry, an advanced epoxy resin curing agent, and a critical pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Imidazol-1-ylmethyl)phenol is a highly versatile building block, functioning as a bidentate N,O-ligand in coordination chemistry, an advanced epoxy resin curing agent, and a critical pharmacophore in modern drug design[1]. However, synthesizing this molecule via the classic three-component Mannich reaction presents unique challenges. Because imidazole is a relatively weak nucleophile compared to standard secondary aliphatic amines, direct aminomethylation often results in poor yields and complex purification.

This application note details two validated, high-efficiency synthetic workflows designed to overcome these limitations: the Ortho-Quinone Methide (o-QM) Trapping Method and the HFIP-Promoted Direct Condensation .

Mechanistic Principles & Experimental Causality (E-E-A-T)

The Challenge of the Direct Mannich Reaction

In a standard Mannich aminoalkylation, formaldehyde and an amine condense to form a reactive iminium ion, which subsequently attacks the electron-rich ortho-position of a phenol[1]. Imidazole, however, is a weak nucleophile; its pyrrole-type nitrogen is engaged in the aromatic sextet, leaving only the less reactive pyridine-type nitrogen available. When phenol, formaldehyde, and imidazole are heated together in standard solvents (e.g., ethanol/water), the rate of iminium formation is sluggish. Consequently, a competing reaction—the direct condensation of phenol and formaldehyde to form polymeric resins (Bakelite precursors)—outpaces the desired Mannich pathway, leading to low yields and intractable mixtures[2].

Solution 1: The Transamination (o-QM Trapping) Approach

To circumvent resinification, we utilize a self-validating thermodynamic system: the transamination of a pre-formed Mannich base. By heating 2-(dimethylaminomethyl)phenol (DMP), dimethylamine gas is thermally extruded. This generates a highly polarized, electrophilic ortho-quinone methide (o-QM) intermediate in situ[3]. The continuous escape of dimethylamine gas shifts the equilibrium entirely toward the o-QM. Imidazole then rapidly and cleanly traps this intermediate via conjugate addition[2]. Because no free formaldehyde is present, polymeric side reactions are chemically impossible, resulting in a self-purifying reaction stream.

Solution 2: HFIP-Promoted Direct Condensation

If a direct multicomponent reaction is strictly required, Hexafluoroisopropanol (HFIP) can be used as a specialized solvent. HFIP acts as a powerful promoter for intermolecular Betti/Mannich reactions. Its strong hydrogen-bond donating ability stabilizes the transient iminium intermediate and increases the electrophilicity of formaldehyde, allowing the reaction to proceed efficiently even with weak nucleophiles like imidazole[4].

Reaction Pathway Visualization

Pathway Phenol Phenol + Formaldehyde + Imidazole Iminium Iminium Ion (HFIP Stabilized) Phenol->Iminium Protocol B HFIP, 50°C Product 2-(Imidazol-1-ylmethyl)phenol (Target Product) Iminium->Product EAS Precursor 2-(Dimethylaminomethyl)phenol (Pre-formed Mannich Base) oQM ortho-Quinone Methide (o-QM) (Highly Electrophilic) Precursor->oQM Protocol A Heat, DMC - HNMe2 oQM->Product + Imidazole Trapping

Mechanistic pathways for 2-(Imidazol-1-ylmethyl)phenol synthesis: Direct Mannich vs. o-QM Trapping.

Experimental Protocols

Protocol A: Ortho-Quinone Methide (o-QM) Trapping (Recommended)

This method is preferred for its high atom economy, scalability, and avoidance of chromatographic purification[2].

Reagents:

  • 2-(Dimethylaminomethyl)phenol (DMP): 1.0 mmol (151.2 mg)

  • Imidazole: 2.0 mmol (136.2 mg)

  • Dimethyl carbonate (DMC): 5.0 mL

Step-by-Step Workflow:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 mmol of DMP and 2.0 mmol of imidazole.

  • Solvent Addition: Add 5.0 mL of DMC. Causality Note: DMC is selected because its boiling point (~90 °C) perfectly aligns with the thermal activation energy required to extrude dimethylamine from the precursor, generating the o-QM intermediate at a steady, controllable rate[2].

  • Thermal Activation: Heat the mixture to reflux (90 °C) under a nitrogen atmosphere for 24 to 36 hours.

  • Precipitation: Remove the heat source and allow the reaction to cool to room temperature. Dilute the mixture with 10 mL of cold ethanol (or a 1:1 ethanol/hexane mixture) to induce precipitation of the product.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with 5 mL of cold hexane to remove residual imidazole.

  • Purification: Recrystallize the crude solid from absolute ethanol to yield pure 2-(Imidazol-1-ylmethyl)phenol as a crystalline solid.

Protocol B: Direct Three-Component Mannich Reaction (HFIP Promoted)

Utilizes HFIP to overcome imidazole's low nucleophilicity in a one-pot system[4].

Reagents:

  • Phenol: 1.0 mmol (94.1 mg)

  • Imidazole: 1.2 mmol (81.7 mg)

  • Formaldehyde (37% aq. solution): 1.5 mmol (~112 µL)

  • Hexafluoroisopropanol (HFIP): 3.0 mL

Step-by-Step Workflow:

  • Mixing: In a sealed 10 mL reaction vial, dissolve phenol and imidazole in 3.0 mL of HFIP.

  • Activation: Add the aqueous formaldehyde solution dropwise at room temperature.

  • Reaction: Stir the mixture at 50 °C for 12 hours. Causality Note: The fluorinated solvent network heavily hydrogen-bonds with the formaldehyde oxygen, drastically increasing its electrophilicity and forcing the formation of the iminium ion[4].

  • Solvent Recovery: Evaporate the HFIP under reduced pressure (HFIP can be trapped, distilled, and reused).

  • Extraction: Dissolve the crude residue in ethyl acetate (15 mL) and wash sequentially with saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (Eluent: Dichloromethane/Methanol 95:5).

Quantitative Data & Optimization

The table below summarizes the critical parameters and expected outcomes for the discussed methodologies, contrasted against the classic (and often problematic) direct aqueous Mannich approach.

ParameterProtocol A (o-QM Trapping)Protocol B (Direct / HFIP)Classic Direct (EtOH/H₂O)
Key Reactive Intermediate ortho-Quinone Methide (o-QM)Iminium Ion (HFIP stabilized)Iminium Ion (Unstabilized)
Solvent System Dimethyl Carbonate (DMC)Hexafluoroisopropanol (HFIP)Ethanol / Water
Temperature 90 °C (Reflux)50 °C80 °C (Reflux)
Reaction Time 24 - 36 h12 h24 - 48 h
Typical Yield 75 - 85% 60 - 70% 25 - 40%
Primary Byproducts Dimethylamine (escapes as gas)Minor poly-alkylationPhenol-formaldehyde resins
Purification Method Direct Filtration / CrystallizationColumn ChromatographyExtensive Chromatography

References

  • Mannich bases in medicinal chemistry and drug design Source: European Journal of Medicinal Chemistry (via PMC - NIH) URL:[Link][1]

  • Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors Source: RSC Advances (via PMC - NIH) URL:[Link][2]

  • Intermolecular Crosslinking of Phenols and Alkyl Amines with Formaldehyde in Hexafluoroisopropanol (HFIP) for Conjugation: A Multipartner Bridging Model for HFIP Promotion Source: CCS Chemistry - Chinese Chemical Society URL:[Link][4]

  • SOLVENT-FREE SYNTHESIS OF 2-(1H-BENZIMIDAZOL-1-YL-METHYL)-4-SUBSTITUTED 1-HYDROXYARYL BY THE TWO COMPONENT MANNICH REACTION Source: Journal of the Chilean Chemical Society (via clockss.org) URL:[Link][3]

Sources

Application

Application Notes &amp; Protocols: 2-(Imidazol-1-ylmethyl)phenol as a Versatile Bidentate Ligand in Coordination Chemistry

Introduction: The Architectural and Functional Significance of 2-(Imidazol-1-ylmethyl)phenol In the landscape of coordination chemistry, the rational design of ligands is paramount to developing novel metal complexes wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural and Functional Significance of 2-(Imidazol-1-ylmethyl)phenol

In the landscape of coordination chemistry, the rational design of ligands is paramount to developing novel metal complexes with tailored properties. 2-(Imidazol-1-ylmethyl)phenol emerges as a ligand of significant interest due to its intrinsic structural features that favor the formation of stable, chelated metal complexes. This molecule comprises a phenol ring and an imidazole ring linked by a flexible methylene bridge. This arrangement allows it to act as a bidentate, monoanionic ligand, coordinating to a metal center through the deprotonated phenolic oxygen and one of the nitrogen atoms of the imidazole ring.

The combination of a "hard" phenolate oxygen donor and a "borderline" imidazole nitrogen donor makes this ligand versatile, capable of coordinating with a wide array of transition metals. The resulting metallo-supramolecular structures have shown promise in diverse fields, including catalysis, materials science, and bioinorganic chemistry. Metal complexes incorporating imidazole derivatives are of particular interest for their applications in medicinal chemistry and as catalysts in organic reactions.[1][2] This guide provides a comprehensive overview, from the fundamental synthesis of the ligand to the preparation and characterization of its metal complexes, underpinned by field-proven insights and detailed protocols.

Part 1: Synthesis and Purification of the Ligand

The synthesis of 2-(Imidazol-1-ylmethyl)phenol is typically achieved through a nucleophilic substitution reaction. The causality behind this choice lies in its efficiency and the ready availability of starting materials.[3] The imidazole ring acts as the nucleophile, attacking an electrophilic carbon adjacent to the phenol ring.

Protocol 1: Synthesis of 2-(Imidazol-1-ylmethyl)phenol

This protocol is based on the reaction of 2-hydroxybenzyl alcohol with imidazole, proceeding through an in situ generated o-quinone methide intermediate.[4]

Materials:

  • 2-Hydroxybenzyl alcohol (Salicyl alcohol)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxybenzyl alcohol (e.g., 5.0 g, 40.3 mmol) and imidazole (e.g., 8.2 g, 120.5 mmol) in 40 mL of anhydrous DMF. The use of a molar excess of imidazole drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 153°C for DMF) and maintain this temperature for 2-4 hours. The high temperature facilitates the dehydration of 2-hydroxybenzyl alcohol to form the reactive o-quinone methide intermediate, which is then attacked by the imidazole.[4]

  • Precipitation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Pour the cooled, dark solution into 200 mL of cold deionized water with vigorous stirring. The product is insoluble in water and will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with deionized water (3 x 50 mL) to remove residual DMF and unreacted imidazole.

  • Drying & Purification: Dry the solid product in a vacuum oven at 50-60°C. For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield colorless crystals.[4]

Characterization: The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques.

Technique Expected Results for 2-(Imidazol-1-ylmethyl)phenol
Melting Point Sharp melting point, literature values may vary.
¹H NMR Signals corresponding to aromatic protons of both phenol and imidazole rings, a singlet for the methylene bridge (~5.1-5.3 ppm), and a broad singlet for the phenolic -OH.
¹³C NMR Resonances for all unique carbon atoms.
FT-IR (KBr) Broad band in the 3200-2400 cm⁻¹ region (phenolic O-H), C-H stretching, and characteristic aromatic C=C and C=N stretching frequencies.[4]
Mass Spec (MS) Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (C₁₀H₁₀N₂O = 174.19 g/mol ).

Part 2: Synthesis and Characterization of Metal Complexes

The deprotonated ligand readily coordinates with various transition metal salts to form stable complexes. The choice of metal salt (e.g., acetate, chloride, nitrate) can influence the final structure and properties of the complex, as the anion can sometimes act as a co-ligand. The protocol below describes a general method for synthesizing a representative Ni(II) complex.

Protocol 2: Synthesis of a Bis[2-(imidazol-1-ylmethyl)phenolato]nickel(II) Complex

Rationale: A 1:2 metal-to-ligand stoichiometry is common for divalent metal ions seeking a tetrahedral or square planar geometry.[5] The use of a weak base like triethylamine or sodium hydroxide facilitates the deprotonation of the phenolic hydroxyl group, which is essential for coordination.

Materials:

  • 2-(Imidazol-1-ylmethyl)phenol ligand

  • Nickel(II) acetate tetrahydrate [Ni(OAc)₂·4H₂O] or Nickel(II) chloride hexahydrate [NiCl₂·6H₂O]

  • Methanol or Ethanol

  • Triethylamine (Et₃N) or 1M Sodium Hydroxide (NaOH)

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve the 2-(Imidazol-1-ylmethyl)phenol ligand (2.0 mmol) in 20 mL of warm methanol in a 50 mL flask.

  • Deprotonation: Add a stoichiometric amount of base (2.0 mmol of NaOH or Et₃N) to the ligand solution and stir for 10 minutes. This step deprotonates the phenolic -OH group, activating the ligand for coordination.

  • Metal Salt Solution: In a separate beaker, dissolve the nickel(II) salt (1.0 mmol) in 10 mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation of the complex should be observed immediately.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours to ensure complete complex formation.

  • Isolation: Collect the precipitated complex by vacuum filtration. Wash the solid with small portions of cold methanol to remove any unreacted starting materials and salts.

  • Drying: Dry the complex in a vacuum oven at 60-70°C.

Workflow for Synthesis and Characterization

G cluster_ligand Ligand Preparation cluster_synthesis Complex Synthesis cluster_char Characterization L_sol Dissolve Ligand in Methanol Deprot Add Base (e.g., NaOH) Deprotonate Phenol L_sol->Deprot Mix Add Metal Solution to Ligand Solution Deprot->Mix M_sol Dissolve Ni(II) Salt in Methanol M_sol->Mix Stir Stir at Room Temp (2-3 hours) Mix->Stir Filter Isolate Complex via Filtration Stir->Filter Dry Dry Complex in Vacuum Oven Filter->Dry FTIR FT-IR Dry->FTIR UVVis UV-Vis Dry->UVVis Mag Magnetic Susceptibility Dry->Mag Xray Single Crystal X-ray (if crystals form) Dry->Xray

Caption: Workflow for the synthesis and characterization of a metal complex.

Characterization of Metal Complexes

Coordination to a metal ion induces significant and measurable changes in the ligand's spectroscopic properties.

Technique Expected Observations for Ni(II) Complex Interpretation
FT-IR Disappearance of the broad phenolic O-H band. Shifts in C=N and C-O stretching frequencies. Appearance of new low-frequency bands (M-N, M-O).Confirms deprotonation of the phenol and coordination to the metal center through both oxygen and nitrogen atoms.
UV-Vis Appearance of new absorption bands in the visible region (d-d transitions). Shifts in the ligand-centered π-π* transitions.Provides information on the electronic structure and coordination geometry of the metal center.
Magnetic Susceptibility Paramagnetic behavior for tetrahedral or octahedral Ni(II) (μeff ≈ 2.8-3.5 B.M.). Diamagnetic for square planar Ni(II).Helps determine the geometry of the complex.
Elemental Analysis Experimental C, H, N percentages match the calculated values for the proposed formula (e.g., C₂₀H₁₈N₄NiO₂).Confirms the stoichiometry and purity of the complex.

Part 3: Applications in Research and Development

The unique coordination environment provided by 2-(Imidazol-1-ylmethyl)phenol imparts valuable properties to its metal complexes, opening avenues for several applications.

Homogeneous Catalysis

The ability of the ligand to stabilize metal centers in specific geometries and electronic states makes these complexes candidates for catalysis. For instance, related bimetallic nickel complexes with phenolate ligands have demonstrated high efficiency in the copolymerization of CO₂ and epoxides.[6] The imidazole moiety can fine-tune the electronic properties of the metal center, influencing catalytic activity.

Bioinorganic Chemistry and Drug Development

Imidazole is a core component of many biologically active molecules.[2] Metal complexes of imidazole derivatives often exhibit enhanced antimicrobial and antifungal activities compared to the free ligands.[7][8][9] The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes.

Protocol 3: High-Level Workflow for Antimicrobial Screening

This protocol outlines the general steps for evaluating the antimicrobial potential of the synthesized complexes using the agar well diffusion method.

G start Prepare Stock Solutions of Ligand & Complexes in DMSO load Load Wells with Test Compounds, Solvent Control (DMSO), & Standard Antibiotic start->load plate Prepare Agar Plates Inoculated with Test Microbe (e.g., S. aureus, E. coli) well Create Wells in Agar Plates plate->well well->load incubate Incubate Plates at 37°C for 24h load->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for antimicrobial activity screening.

Fluorescent Materials

Coordination complexes of ligands containing both phenol and imidazole moieties have been investigated as fluorescent sensors and materials.[10][11] The coordination to a metal ion like Zn(II) can either quench or enhance the ligand's native fluorescence, a property that can be exploited for sensing applications. The emission properties are often dependent on the substituents on the ligand and the surrounding solvent medium.[10]

Conclusion and Future Outlook

2-(Imidazol-1-ylmethyl)phenol is a highly adaptable and accessible bidentate ligand. Its straightforward synthesis and versatile coordination behavior make it an excellent building block for researchers in inorganic chemistry, catalysis, and medicinal chemistry. The protocols and insights provided herein serve as a robust starting point for exploring the rich coordination chemistry of this ligand and for developing novel metal complexes with significant scientific and technological potential. Future research may focus on tuning the ligand's steric and electronic properties through substitution on the phenol or imidazole rings to further refine the performance of the resulting complexes in specific applications.

References

  • Osyanin, V. A., Popova, Y. V., Rybakov, V. B., & Klimochkin, Y. N. (2011). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o396. [Link]

  • Gompper, R., & Polborn, K. (2018). Metal complexes of backbone-halogenated imidazol-2-ylidenes. Beilstein Journal of Organic Chemistry, 14, 2872–2880. [Link]

  • Patel, K. D., et al. (2012). Transition metal complexes of 2-(substituted) benzimidazole ligands. Journal of Chemical and Pharmaceutical Research, 4(3), 1638-1643. [Link]

  • Mlostoń, G., et al. (2016). Synthesis and selected transformations of 2-unsubstituted 1-(adamantyloxy)imidazole 3-oxides: straightforward access to non-symmetric 1,3-dialkoxyimidazolium salts. Beilstein Journal of Organic Chemistry, 12, 2673–2681. [Link]

  • Panico, S., Villa, A., Simonetti, N., Porretta, G. C., & Scalzo, M. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs Under Experimental and Clinical Research, 16(4), 181–186. [Link]

  • Osyanin, V. A., Popova, Y. V., Rybakov, V. B., & Klimochkin, Y. N. (2011). 2-[2-(1H-Imidazol-1-yl)-2-adamant-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o396. [Link]

  • Sharma, D., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. Journal of Chemical and Pharmaceutical Sciences, 3(2). [Link]

  • Shamkhy, E. T., et al. (2017). Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes. Biomedical and Pharmacology Journal, 10(1). [Link]

  • Slassi, S., et al. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. IUCrData, 2, x171477. [Link]

  • Zhan, Q.-G., et al. (2005). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3536-o3537. [Link]

  • Zhou, Y.-S., et al. (2006). 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 62(2), o573-o575. [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 57, 348-355. [Link]

  • Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). [Link]

  • Sun, W., et al. (2009). Syntheses, structures, and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes. Inorganic Chemistry, 48(21), 10357-10366. [Link]

  • Liu, B., et al. (2017). Bimetallic nickel complexes containing imidazole-based phenolate ligands as efficient catalysts for the copolymerization of carbon dioxide with epoxides. Dalton Transactions, 46(31), 10439-10447. [Link]

  • Owolabi, B. J., & Adewole, E. A. (2022). A Literature Review on Antimicrobial Activities of Imidazole. American Journal of IT and Applied Sciences Research. [Link]

  • Shaik, F. P., & Kotha, A. (2014). SnCl2.2H2O catalyzed one-pot synthesis of 2-phenylimidazo [4, 5-f][4][12] phenanthroline. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 1032-1038. [Link]

  • Aliwi, A. G., et al. (2018). Synthesis, Characterization and Anti Microbial Activity of Some New Derivatives Containing Imidazol Moiety. Journal of Kufa for Chemical Sciences, 2(4). [Link]

  • Kumar, S., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(14), 9349-9364. [Link]

  • Gerasimova, A. Y., et al. (2021). Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. Molecules, 26(21), 6534. [Link]

  • Li, J., et al. (2018). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. Crystals, 8(7), 289. [Link]

  • D’Arrigo, P., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2251. [Link]

  • Gil, S., et al. (2010). 2-(Imidazol-2-yl) phenol ligands. New Journal of Chemistry, 34(11), 2378-2391. [Link]

  • NextSDS. (n.d.). 2-(1H-IMIDAZOL-2-YLMETHYL)-PHENOL — Chemical Substance Information. Retrieved March 19, 2026, from [Link]

  • Delaude, L. (2009). Exploring the Scope of Imidazol(in)ium-2-thiocarboxylate Ligands in Coordination Chemistry and Catalysis. European Journal of Inorganic Chemistry, 2009(12), 1681-1699. [Link]

  • NextSDS. (n.d.). 2-(1-METHYL-1H-IMIDAZOL-2-YL)-PHENOL — Chemical Substance Information. Retrieved March 19, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(1h-imidazol-1-yl)phenol (C9H8N2O). Retrieved March 19, 2026, from [Link]

  • Sharma, A. (2013). Synthesis and Characterization of some Transition metal complexes derived from Bidentate Schiff Base Ligand. IOSR Journal of Applied Chemistry, 3, 62-66. [Link]

  • Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

  • Koike, T. (n.d.). Luminescent Metal Complexes and Their Applications. Hiroshima University. [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Zinc and Copper Complexes with 2-(Imidazol-1-ylmethyl)phenol

Introduction: The Significance of Imidazole-Phenol Ligands and their Metal Complexes in Drug Discovery The confluence of imidazole and phenol moieties within a single molecular framework presents a compelling scaffold fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Imidazole-Phenol Ligands and their Metal Complexes in Drug Discovery

The confluence of imidazole and phenol moieties within a single molecular framework presents a compelling scaffold for coordination chemistry and, by extension, for the development of novel therapeutic agents. The imidazole ring, a key structural component in biological systems such as the amino acid histidine, offers a versatile coordination site for metal ions through its nitrogen donors.[1][2] This interaction is fundamental to the function of many metalloenzymes.[3] The phenolic group, with its hydroxyl functionality, provides an additional coordination site and can participate in hydrogen bonding, a critical interaction in biological recognition processes. The strategic combination of these two groups in 2-(Imidazol-1-ylmethyl)phenol creates a bidentate ligand capable of forming stable chelate complexes with transition metals like zinc and copper.

Zinc and copper are essential trace elements in human physiology, playing crucial roles in a myriad of enzymatic and cellular processes.[4] Their dysregulation is often associated with various pathological conditions. The coordination of these metal ions to organic ligands can modulate their biological activity, often leading to a synergistic enhancement of their therapeutic potential.[5][6] Metal complexes can exhibit improved cellular uptake, altered redox properties, and the ability to interact with biological macromolecules such as DNA and proteins, making them promising candidates for antimicrobial and anticancer drug development.[4][7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of zinc(II) and copper(II) complexes with 2-(Imidazol-1-ylmethyl)phenol. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of the Ligand: 2-(Imidazol-1-ylmethyl)phenol

The synthesis of the 2-(Imidazol-1-ylmethyl)phenol ligand is a crucial first step. The following protocol is based on established methods for the N-alkylation of imidazole with a phenolic electrophile.

Experimental Workflow for Ligand Synthesis

Ligand_Synthesis cluster_reactants Reactants cluster_procedure Procedure cluster_product Product 2-Hydroxybenzyl_alcohol 2-Hydroxybenzyl alcohol Chlorination Chlorination of 2-hydroxybenzyl alcohol 2-Hydroxybenzyl_alcohol->Chlorination Thionyl_chloride Thionyl chloride Thionyl_chloride->Chlorination Imidazole Imidazole Deprotonation Deprotonation of Imidazole Imidazole->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Deprotonation Alkylation N-Alkylation of Imidazole Chlorination->Alkylation 2-(chloromethyl)phenol Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Ligand 2-(Imidazol-1-ylmethyl)phenol Purification->Ligand Complex_Synthesis cluster_reactants Reactants cluster_procedure Procedure cluster_products Products Ligand 2-(Imidazol-1-ylmethyl)phenol Dissolution_L Dissolve Ligand in Solvent Ligand->Dissolution_L Metal_Salt Metal Salt (e.g., Zn(OAc)₂·2H₂O or CuCl₂·2H₂O) Dissolution_M Dissolve Metal Salt in Solvent Metal_Salt->Dissolution_M Solvent Solvent (e.g., Methanol or Ethanol) Solvent->Dissolution_L Solvent->Dissolution_M Mixing Mix Ligand and Metal Salt Solutions Dissolution_L->Mixing Dissolution_M->Mixing Reaction Stir/Reflux for Specified Time Mixing->Reaction Isolation Isolate Product (Filtration/Crystallization) Reaction->Isolation Washing Wash with Solvent Isolation->Washing Drying Dry in vacuo Washing->Drying Zn_Complex Zinc(II) Complex Drying->Zn_Complex Cu_Complex Copper(II) Complex Drying->Cu_Complex Biological_Evaluation cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening Complexes Synthesized Zn(II) and Cu(II) Complexes MIC Minimum Inhibitory Concentration (MIC) Assays Complexes->MIC Zone_Inhibition Zone of Inhibition Assays Complexes->Zone_Inhibition Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Complexes->Cytotoxicity Bacterial_Strains Gram-positive & Gram-negative Bacterial Strains MIC->Bacterial_Strains Fungal_Strains Fungal Strains MIC->Fungal_Strains Zone_Inhibition->Bacterial_Strains Zone_Inhibition->Fungal_Strains Cancer_Cell_Lines Various Cancer Cell Lines Cytotoxicity->Cancer_Cell_Lines Normal_Cell_Lines Normal (non-cancerous) Cell Lines (for selectivity) Cytotoxicity->Normal_Cell_Lines Mechanism_Studies Mechanism of Action Studies (Apoptosis, DNA binding) Cytotoxicity->Mechanism_Studies

Sources

Application

Application Notes &amp; Protocols: 2-(Imidazol-1-ylmethyl)phenol in Homogeneous Catalysis

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The compound 2-(imidazol-1-ylmethyl)phenol is a highly versatile N,O-bidentate ligand precursor that has garnered significan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compound 2-(imidazol-1-ylmethyl)phenol is a highly versatile N,O-bidentate ligand precursor that has garnered significant attention in homogeneous catalysis. Its unique structural motif—combining a hard, hydrogen-bond-donating phenolic hydroxyl group with a soft, nucleophilic imidazole nitrogen—enables highly tunable, hemilabile coordination to transition metals[1]. This Application Note details the mechanistic rationale, quantitative performance, and validated step-by-step protocols for utilizing 2-(imidazol-1-ylmethyl)phenol and its derivatives in two primary catalytic domains: transition-metal-catalyzed cross-coupling reactions and the chemical fixation of CO₂ into cyclic carbonates.

Chemical Profile & Mechanistic Rationale

The efficacy of 2-(imidazol-1-ylmethyl)phenol stems directly from its dual functionality:

  • Hemilability in Cross-Coupling: The N,O-coordination sphere can dynamically open and close. The strongly coordinating imidazole anchors the metal center (e.g., Pd, Ni, or Co), preventing catalyst aggregation and degradation into inactive bulk metal. Meanwhile, the phenolic oxygen can temporarily dissociate to create a vacant coordination site essential for substrate binding (oxidative addition) and transmetalation[2].

  • Bifunctional Activation in CO₂ Fixation: When converted into an ionic liquid or a metal complex, the phenolic -OH acts as a Lewis acid/hydrogen-bond donor to activate the epoxide oxygen. Simultaneously, the imidazole moiety (or its associated halide counterion) serves as a nucleophile to ring-open the epoxide, facilitating CO₂ insertion[1][3].

Application 1: Homogeneous Cross-Coupling of Arylmagnesium Halides

Causality & Experimental Choices: Cross-coupling of Grignard reagents with alkyl halides is notoriously challenging due to the competitive β-hydride elimination of the alkyl-metal intermediate. 2-(Imidazol-1-ylmethyl)phenol-derived ligands suppress this side reaction. The steric bulk and electron-donating nature of the phenolate-imidazole backbone accelerate reductive elimination faster than β-hydride elimination can occur, ensuring high yields of the target cross-coupled product[1][2].

Protocol 1: Kumada-Type Cross-Coupling using a Pd/2-(Imidazol-1-ylmethyl)phenol Catalyst

Self-Validating System: This protocol utilizes an internal standard (dodecane) added at the beginning of the reaction. Immediate GC-FID yield validation against this standard ensures the catalytic cycle's integrity is monitored in real-time, differentiating true catalytic failure from downstream isolation losses.

  • Preparation of the Precatalyst Complex: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (0.05 mmol, 5 mol%) and 2-(imidazol-1-ylmethyl)phenol (0.055 mmol, 5.5 mol%) in anhydrous THF (2.0 mL). Stir at room temperature for 30 minutes until a homogeneous yellow/orange solution forms.

  • Substrate Addition: Add the primary or secondary alkyl halide (1.0 mmol) and dodecane (0.5 mmol, internal standard) to the catalyst solution.

  • Transmetalation Initiation: Cool the reaction mixture to 0 °C. Slowly add the arylmagnesium halide (1.5 mmol, 1.0 M in THF) dropwise over 10 minutes via a syringe pump. Rationale: Dropwise addition prevents localized thermal spikes and high local concentrations of the Grignard reagent, which would otherwise lead to undesired aryl-aryl homocoupling.

  • Reaction Progression: Warm the mixture to 25 °C and stir for 4–6 hours. Monitor the disappearance of the alkyl halide via GC-FID.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

CrossCoupling A Pd(II) Precatalyst [N,O-Ligand Bound] B Active Pd(0) Species [Hemilabile O-dissociation] A->B Reduction by Grignard C Oxidative Addition [Alkyl-Pd(II)-Halide] B->C + Alkyl Halide D Transmetalation [Alkyl-Pd(II)-Aryl] C->D + Aryl-MgX - MgX2 E Reductive Elimination [Cross-Coupled Product] D->E Fast (Avoids β-H elim) E->B - Product Regeneration

Pd-catalyzed cross-coupling cycle stabilized by hemilabile 2-(imidazol-1-ylmethyl)phenol.

Application 2: CO₂ Fixation into Cyclic Carbonates

Causality & Experimental Choices: The transformation of CO₂ and epoxides into cyclic carbonates requires overcoming the high thermodynamic stability of CO₂. When 2-(imidazol-1-ylmethyl)phenol is quaternized with an alkyl halide to form a bifunctional ionic liquid, or coordinated to a Lewis acidic metal (e.g., Zn), it creates a powerful push-pull system. The phenolic -OH group provides critical hydrogen-bonding activation to the epoxide oxygen, polarizing the C-O bond. This makes the less hindered carbon highly susceptible to nucleophilic attack by the halide anion, drastically lowering the activation energy for ring opening[1][3].

Protocol 2: Solvent-Free Cycloaddition of CO₂ to Epoxides

Self-Validating System: The reaction is performed solvent-free, relying on the epoxide itself as the solvent. The mass balance of the final isolated product and the continuous pressure drop monitored by the autoclave's gauge serve as direct physical validations of CO₂ consumption.

  • Catalyst Preparation: Synthesize the bifunctional catalyst by reacting 2-(imidazol-1-ylmethyl)phenol with tetrabutylammonium bromide (TBAB) or coordinating it to ZnBr₂ (1:1 molar ratio) in ethanol, followed by solvent evaporation and vacuum drying at 80 °C for 12 hours.

  • Reactor Loading: In a 50 mL stainless steel high-pressure autoclave, add the terminal epoxide (20 mmol) and the synthesized bifunctional catalyst (0.1 mmol, 0.5 mol%). No additional solvent is required.

  • Purging and Pressurization: Seal the autoclave. Purge the reactor three times with CO₂ gas (99.99% purity) to remove residual air. Pressurize the reactor with CO₂ to 1.0 MPa (10 bar).

  • Cycloaddition: Heat the autoclave to 80 °C under continuous magnetic stirring (800 rpm). The internal pressure will initially rise due to heating, then steadily decrease as CO₂ is consumed. Maintain the reaction for 4 hours.

  • Depressurization and Isolation: Cool the reactor to 0 °C using an ice bath and slowly vent the unreacted CO₂.

  • Purification: Dissolve the crude mixture in ethyl acetate and filter to recover the precipitated catalyst. The filtrate is concentrated under vacuum to yield the pure cyclic carbonate.

CO2Fixation Step1 Epoxide Activation [Phenolic -OH H-Bonding] Step2 Nucleophilic Attack [Halide from Imidazole Salt] Step1->Step2 Ring Opening Step3 CO2 Insertion [Alkoxide Intermediate] Step2->Step3 + CO2 Step4 Ring Closure [Cyclic Carbonate Formation] Step3->Step4 Intramolecular Substitution Step4->Step1 Catalyst Regeneration

Synergistic epoxide activation and CO2 insertion utilizing a bifunctional imidazole-phenol catalyst.

Quantitative Data Presentation

The structural tuning of the imidazole-phenol ligand directly impacts catalytic efficiency. Table 1 summarizes the comparative performance of various ligand derivatives in the solvent-free cycloaddition of propylene oxide and CO₂ (1.0 MPa, 80 °C, 4 h)[3].

Catalyst SystemEpoxide Conversion (%)Cyclic Carbonate Selectivity (%)Turnover Frequency (h⁻¹)
Uncatalyzed< 1N/A< 1
Imidazole (No Phenol) + TBAB4288210
2-(Imidazol-1-ylmethyl)phenol + TBAB96> 99480
Zn / 2-(Imidazol-1-ylmethyl)phenol Complex> 99> 99950

Table 1: Quantitative comparison of catalyst efficiency, highlighting the synergistic effect of the N,O-bidentate motif.

Conclusion

The rational design of catalysts using 2-(imidazol-1-ylmethyl)phenol leverages the synergistic interplay between a hard oxygen donor and a soft nitrogen donor. Whether stabilizing highly reactive zero-valent metal intermediates in cross-coupling methodologies or providing bifunctional push-pull activation in CO₂ fixation, this ligand scaffold offers a robust, tunable platform for advancing green and efficient homogeneous catalysis.

References

  • Synthesis of 2‐(1H‐Azol‐1‐ylmethyl)
  • Source: DOKUMEN.
  • Cycloaddition of atmospheric CO₂ to epoxides under solvent-free conditions: a straightforward route to carbonates by green chemistry metrics Source: RSC Publishing URL

Sources

Method

Application Note: 2-(Imidazol-1-ylmethyl)phenol as a Versatile Precursor in Medicinal Chemistry and Metallo-Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflows, and Coordination Chemistry Chemical Profile & Mechanistic Rationale 2-(Imida...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflows, and Coordination Chemistry

Chemical Profile & Mechanistic Rationale

2-(Imidazol-1-ylmethyl)phenol (also known as 1-(2-hydroxybenzyl)imidazole) is a highly versatile bifunctional building block in modern drug discovery. Its architectural value lies in the strategic ortho-relationship between two distinct functional groups connected by a flexible methylene bridge:

  • The Imidazole Ring (N-Donor): A biologically privileged pharmacophore that readily coordinates to the heme iron of cytochrome P450 (CYP450) enzymes, disrupting their catalytic cycle[1].

  • The Phenolic Hydroxyl (O-Donor): An easily derivatizable moiety that can be alkylated or sulfonated to probe hydrophobic binding pockets in enzyme active sites[2],[3]. Alternatively, in its deprotonated state, it acts in tandem with the imidazole nitrogen to form highly stable, 6-membered N,O-chelate rings with transition metals.

This dual reactivity allows researchers to diverge a single precursor into two distinct therapeutic pipelines: targeted organic enzyme inhibitors and bioactive metallo-drugs.

SyntheticWorkflow cluster_0 Pathway A: Target-Directed Derivatization cluster_1 Pathway B: Metallo-Drug Synthesis A 2-(Imidazol-1-ylmethyl)phenol (Bifunctional Precursor) B O-Alkylation / Sulfonation (K2CO3, DMF, R-X) A->B C Metal Complexation (Cu(OAc)2 / Zn(OAc)2, MeOH) A->C D CYP450 Inhibitors (Antifungal/Anticancer APIs) B->D Hydrophobic Pocket Binding E Bioactive Metallo-Drugs (N,O-Chelated Complexes) C->E 6-Membered Chelate Ring

Synthetic workflows utilizing 2-(Imidazol-1-ylmethyl)phenol for drug discovery.

Application Workflow I: Synthesis of CYP450 Inhibitors

Causality & Design

Derivatives of hydroxybenzyl imidazoles are established as highly potent inhibitors of cytochrome P450 enzymes, such as 17α-hydroxylase/17,20-lyase (CYP17A1) for prostate cancer therapies[2], and lanosterol 14α-demethylase (CYP51A1) for fungal infections[1]. The mechanism of action relies on the free imidazole nitrogen coordinating directly to the enzyme's heme iron. Meanwhile, derivatizing the phenol into a bulky ether or sulfonate allows the molecule to anchor deeply into the enzyme's hydrophobic pocket via Van der Waals interactions and hydrogen bonding[3].

Protocol: O-Sulfonation/Alkylation of the Phenolic Precursor

This protocol utilizes mild conditions to prevent unwanted N-alkylation of the imidazole ring, ensuring a self-validating and high-yielding process.

  • Preparation: Dissolve 1.0 equivalent of 2-(Imidazol-1-ylmethyl)phenol in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that highly accelerates SN​2 nucleophilic attacks.

  • Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir at room temperature for 30 minutes. Causality: K2​CO3​ is chosen over stronger bases (like NaH) because its mild nature selectively deprotonates the phenol (pKa ~9.5) without inducing side reactions on the imidazole moiety.

  • Electrophilic Addition: Dropwise add 1.1 equivalents of the desired electrophile (e.g., a substituted benzenesulfonyl chloride or benzyl bromide). Stir at 50°C for 4–6 hours.

  • Self-Validation (In-Process): Monitor via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) eluent. The reaction is complete when the highly polar phenolic starting material spot disappears, replaced by a higher- Rf​ product spot visible under UV light (254 nm).

  • Workup: Quench the reaction with ice-cold distilled water. The product will typically precipitate. Filter, wash with water to remove DMF and inorganic salts, and recrystallize from ethanol to yield the pure active pharmaceutical ingredient (API).

MOA N1 Imidazole Nitrogen (N3) N3 Heme Iron (Fe2+/Fe3+) CYP450 Active Site N1->N3 Direct Coordinate Bond N2 Derivatized Phenol Ether/Ester N4 Hydrophobic Binding Pocket (Enzyme Cavity) N2->N4 Van der Waals / H-Bonds N5 Steric Occlusion & Catalytic Inhibition N3->N5 N4->N5

Mechanism of action for CYP450 enzyme inhibition by imidazole derivatives.

Application Workflow II: Coordination Chemistry for Bioactive Metallo-Drugs

Causality & Design

When left underivatized, the ortho-positioning of the phenol and imidazole groups makes 2-(Imidazol-1-ylmethyl)phenol an exceptional bidentate (N,O) ligand. Upon deprotonation, it coordinates to biologically relevant transition metals like Cu(II) or Zn(II) to form a thermodynamically stable 6-membered chelate ring. These complexes are frequently synthesized to mimic the active sites of metalloenzymes (like Superoxide Dismutase) or to act as targeted cytotoxic/antimicrobial agents[4].

Protocol: Synthesis of [M(L)₂] Metallo-Complexes
  • Ligand Solution: Dissolve 2.0 equivalents of 2-(Imidazol-1-ylmethyl)phenol in warm, absolute methanol.

  • Metal Addition: Slowly add a methanolic solution containing 1.0 equivalent of a metal acetate salt (e.g., Cu(OAc)2​⋅H2​O or Zn(OAc)2​⋅2H2​O ). Causality: Acetate salts are strictly preferred over chlorides or nitrates. The acetate anion acts as an internal, self-contained base that deprotonates the phenol in situ, generating acetic acid as a benign byproduct and driving the formation of the neutral complex.

  • Complexation: Reflux the mixture for 2 hours.

  • Self-Validation (In-Process): The reaction provides immediate visual validation. For copper, the solution transitions from pale blue to a deep, intense green/brown. Furthermore, because the resulting [M(L)2​] complex is neutrally charged, it becomes insoluble in methanol and will spontaneously precipitate out of the hot solution, driving the reaction equilibrium to completion.

  • Isolation: Cool the mixture to room temperature, filter the microcrystalline precipitate, wash with cold methanol and diethyl ether, and dry under vacuum. Confirm complexation via IR spectroscopy (noting the disappearance of the broad phenolic O-H stretch at ~3200 cm⁻¹).

Quantitative Data Summaries

The following table summarizes the comparative biological activities of hydroxybenzyl imidazole derivatives and related analogs synthesized via these pathways, demonstrating their potency across different targets.

Compound / Derivative ClassTarget Enzyme / PathogenBiological Activity (IC₅₀ / MIC)Primary ApplicationRef.
4-Substituted phenylsulfonates of hydroxybenzyl imidazole CYP17A1 (17α-hydroxylase/17,20-lyase)IC₅₀ = 30 – 40 nMProstate Cancer Therapeutics[2],[3]
Benzyl benzimidazole analogs Lanosterol 14α-demethylase (C. albicans)Comparable to KetoconazoleAntifungal Agents[1]
Substituted hydroxybenzyl benzofurans Gram-positive & Gram-negative BacteriaMIC = 25 – 50 μg/mLBroad-Spectrum Antimicrobials[4]
2-(Imidazol-1-ylmethyl)phenol Transition Metals (Cu, Zn, Ru)N/A (Bifunctional Ligand Precursor)Metallo-Drug Development

References

  • Ahmed, S., et al. (2009). Synthesis and biochemical evaluation of a range of sulfonated derivatives of 4-hydroxybenzyl imidazole as highly potent inhibitors of rat testicular 17alpha-hydroxylase/17,20-lyase (P-450(17alpha)). Bioorganic & Medicinal Chemistry Letters, 19(16), 4698-4701.

  • Ahmed, S., et al. (2010). Synthesis and biochemical evaluation of a range of (4-substituted phenyl)sulfonate derivatives of 4-hydroxybenzyl imidazole-based compounds as potent inhibitors of 17alpha-hydroxylase/17,20-lyase (P45017alpha) derived from rat testicular microsomes. Bioorganic & Medicinal Chemistry Letters, 20(17), 5345-5348.

  • Gheidari, D., et al. (2020). Azole Compounds as Inhibitors of Candida albicans: QSAR Modelling. Frontiers in Cellular and Infection Microbiology, 10, 585380.

  • Sigma-Aldrich / Merck KGaA. 4-Hydroxybenzyl alcohol (Precursor to imidazole derivatives) Product Documentation.

  • Konda, S. G., et al. (2018). Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs. Chemistry Central Journal, 12, 4.

Sources

Application

Application Note: Advanced Crystallization Protocol for 2-(Imidazol-1-ylmethyl)phenol

Introduction & Mechanistic Rationale 2-(Imidazol-1-ylmethyl)phenol is a versatile N,O-bidentate ligand extensively utilized in coordination chemistry, catalysis, and pharmaceutical development. The molecule features a hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(Imidazol-1-ylmethyl)phenol is a versatile N,O-bidentate ligand extensively utilized in coordination chemistry, catalysis, and pharmaceutical development. The molecule features a hydrogen-bond donating phenol moiety and a hydrogen-bond accepting imidazole ring, separated by a flexible methylene bridge.

The primary challenge in crystallizing this compound lies in its propensity to form diverse supramolecular architectures—ranging from discrete intramolecularly hydrogen-bonded monomers to extended intermolecular polymeric chains[1]. The phenol O-H and imidazole N atoms can engage in strong O-H···N interactions[2]. In non-polar environments, these interactions often manifest as an intramolecular S(6) ring motif, whereas polar protic solvents disrupt this, promoting intermolecular N-H···O hydrogen bonds that propagate as 1D chains along the crystallographic axes[2].

Furthermore, the aromatic rings participate in π–π stacking interactions (with typical centroid-centroid distances of 3.61–3.66 Å), which are critical for stabilizing the final 3D crystal lattice[2]. Solvation also plays a pivotal role; the inclusion of solvent molecules (e.g., water or alcohols) can drastically alter the 3D network and even induce solvatochromic properties in related imidazole derivatives[3].

MolecularInteractions Phenol Phenol Moiety (-OH Donor) Intra Intramolecular H-Bond S(6) Ring Motif Phenol->Intra Dilute/Apolar Inter Intermolecular H-Bond 1D Polymeric Chains Phenol->Inter Concentrated/Polar Imidazole Imidazole Ring (N Acceptor) Imidazole->Intra Imidazole->Inter PiPi π-π Stacking (Centroid-Centroid) Intra->PiPi Inter->PiPi Crystal 3D Crystal Lattice PiPi->Crystal

Figure 1: Supramolecular interactions driving the crystallization of phenol-imidazole derivatives.

Experimental Design & Solvent Selection

To achieve high-purity, diffraction-quality single crystals, a binary solvent system (solvent/anti-solvent) is highly recommended. Ethanol serves as an excellent primary solvent due to its ability to dissolve the compound at elevated temperatures while participating in dynamic hydrogen bonding. Hexane or cold water acts as the anti-solvent, driving supersaturation without crashing the solute out as an amorphous powder.

Quantitative Solvent Parameters

Table 1: Solvent Selection Matrix for 2-(Imidazol-1-ylmethyl)phenol Crystallization

Solvent SystemRatio (v/v)Boiling Point (°C)Nucleation RateCrystal QualityPolymorph Tendency
Ethanol / Hexane5:178 / 68SlowExcellent (Prisms)Low
Methanol / Water4:165 / 100ModerateGood (Needles)Moderate (Hydrates)
Ethyl AcetatePure77FastPoor (Powder)High
DichloromethanePure39Very FastAmorphousHigh

Step-by-Step Crystallization Protocol

This protocol utilizes a controlled cooling and anti-solvent diffusion approach to yield X-ray quality single crystals.

Phase 1: Dissolution and Clarification
  • Weighing : Transfer 500 mg of crude 2-(Imidazol-1-ylmethyl)phenol into a clean, dry 20 mL borosilicate scintillation vial.

  • Solvent Addition : Add 5.0 mL of absolute ethanol (primary solvent).

  • Heating : Place the vial on a hot plate stirrer. Heat the mixture gently to 60–65°C while stirring at 300 rpm until complete dissolution is achieved.

    • Causality: Heating increases kinetic energy, breaking premature intermolecular aggregates and ensuring a homogenous solute dispersion.

  • Hot Filtration : Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed, sterile crystallization vial.

    • Causality: Removes heterogeneous nucleation sites (dust, insoluble impurities) that cause rapid, uncontrolled precipitation.

Phase 2: Supersaturation and Nucleation
  • Anti-Solvent Layering (Optional but Recommended) : Carefully overlay 1.0 mL of n-hexane (anti-solvent) onto the hot ethanol solution using a glass Pasteur pipette. Allow the solvent interface to remain undisturbed.

  • Controlled Cooling : Seal the vial with a cap (punctured with a single needle hole to allow trace solvent evaporation). Place the vial in a programmable incubator or a Dewar flask filled with warm water to ensure a highly controlled cooling rate (approx. 0.1°C/min) down to ambient temperature (20°C).

  • Maturation : Transfer the vial to a vibration-free environment at 4°C for 48–72 hours.

    • Causality: Slow cooling combined with anti-solvent diffusion lowers the solubility threshold gradually, favoring the thermodynamic product (large, defect-free single crystals) over kinetic products (amorphous powders)[4].

CrystallizationWorkflow Start Crude 2-(Imidazol-1-ylmethyl)phenol Dissolution Dissolution in Ethanol (60-70°C, Stirring) Start->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration AntiSolvent Anti-Solvent Addition (Dropwise Hexane) Filtration->AntiSolvent Cooling Controlled Cooling (0.1°C/min to 4°C) AntiSolvent->Cooling Nucleation Nucleation & Crystal Growth (O-H···N Hydrogen Bonding) Cooling->Nucleation Harvesting Vacuum Filtration & Cold Solvent Wash Nucleation->Harvesting Drying Vacuum Drying (Ambient Temp, 24h) Harvesting->Drying End Pure Crystalline Product Drying->End

Figure 2: Workflow for the controlled crystallization of 2-(Imidazol-1-ylmethyl)phenol.

Phase 3: Harvesting and Characterization
  • Harvesting : Carefully decant the mother liquor. Extract the colorless crystals using a micro-spatula.

  • Washing : Wash the crystals with 2 x 1 mL of ice-cold ethanol/hexane (1:4 v/v) mixture to remove residual surface impurities without dissolving the lattice.

  • Drying : Dry the crystals under a gentle stream of nitrogen gas, followed by vacuum desiccation at room temperature for 12 hours.

Validation & Self-Validating Systems

A self-validating protocol requires built-in quality control checks to confirm the structural integrity of the crystallized product:

  • Visual Inspection : Crystals should appear transparent with well-defined faces under a polarized light microscope. Birefringence indicates a highly ordered anisotropic lattice.

  • FT-IR Spectroscopy : Monitor the O-H stretching frequency. A shift from the sharp free O-H peak (~3600 cm⁻¹) to a broader, lower-frequency band (~3200–2400 cm⁻¹) confirms the establishment of the O-H···N hydrogen-bonded network[1].

  • Single-Crystal X-Ray Diffraction (SC-XRD) : The definitive validation. Ensure the dihedral angle between the imidazole and benzene rings is resolved (typically ranging from near-planar to ~84°, depending on steric packing and solvent inclusion)[5].

References

  • Sari, M. (2017). Crystal structure of catena-poly[[bis(acetato-κO)copper(II)]-bis[μ-4-(1H-imidazol-1-yl)phenol]. NIH PMC.1

  • Prakash, S. M., et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol. NIH PMC. 2

  • Kaftory, M., et al. (2006). Structures and Chromogenic Properties of Bisimidazole Derivatives. ACS Publications. 3

  • Scilit (1998). A phenol–imidazole pro-ligand that can exist as a phenoxyl radical, alone and when complexed to copper(ii) and zinc(ii). 4

  • IUCr Journals (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.5

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Broadening in 2-(Imidazol-1-ylmethyl)phenol Metal Complexes

Welcome to the Technical Support Center. 2-(Imidazol-1-ylmethyl)phenol (IMP) is a highly versatile bidentate ligand featuring a hard oxygen donor (phenolate) and a borderline nitrogen donor (imidazole).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-(Imidazol-1-ylmethyl)phenol (IMP) is a highly versatile bidentate ligand featuring a hard oxygen donor (phenolate) and a borderline nitrogen donor (imidazole). While it forms robust complexes with transition metals, researchers frequently encounter severe Nuclear Magnetic Resonance (NMR) peak broadening during structural characterization.

This guide provides a self-validating framework to diagnose and resolve these spectroscopic issues, grounded in fundamental physical chemistry and established laboratory protocols.

Part 1: Diagnostic Workflow

Before adjusting spectrometer parameters, you must identify the physical causality behind the line broadening. Use the logical decision tree below to isolate the mechanism.

NMR_Troubleshooting Start Broad NMR Peaks in IMP-Metal Complex Metal Identify Metal Electronic State Start->Metal Para Paramagnetic Center (e.g., Cu2+, Fe3+) Metal->Para Dia Diamagnetic Center (e.g., Zn2+, Pt2+) Metal->Dia PRE Paramagnetic Relaxation Enhancement (PRE) Para->PRE Exch Chemical Exchange (Fluxionality) Dia->Exch T-Dependent? Agg Aggregation / Polymerization Dia->Agg Conc-Dependent? Evans Action: Evans Method & pNMR Optimization PRE->Evans VT Action: VT-NMR & EXSY Exch->VT DOSY Action: DOSY & Dilution Studies Agg->DOSY

Diagnostic decision tree for NMR peak broadening in IMP-metal complexes.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Paramagnetism and Relaxation Enhancements

Q: My IMP-metal complex (e.g., Cu(II), high-spin Fe(II)) shows massive peak broadening, and I cannot lock the spectrometer. What causes this, and how can I acquire a usable spectrum?

A: This is caused by Paramagnetic Relaxation Enhancement (PRE) . Unpaired electrons on the metal center possess a magnetic moment roughly 650 times greater than a proton. This induces rapid nuclear spin relaxation (drastically shortening longitudinal T1​ and transverse T2​ relaxation times) via through-bond Fermi-contact interactions and through-space pseudocontact (spin-dipolar) shifts. Because NMR linewidth ( Δν1/2​ ) is inversely proportional to T2​ ( Δν1/2​=1/πT2​ ), short T2​ relaxation directly yields broad lines[1].

Resolution Strategy: Standard NMR pulse sequences fail because the magnetization relaxes before the acquisition period begins[2]. To resolve this:

  • Increase the Spectral Window: Paramagnetic shifts can span from -100 ppm to +200 ppm.

  • Shorten Acquisition Time & Relaxation Delay: Use a very short acquisition time (e.g., 0.05 s) and minimal relaxation delay ( d1​ < 0.1 s) to rapidly average the broad, fast-relaxing signals[2].

  • Validate Spin State: Apply the Evans Method (See Protocol B) to confirm the magnetic susceptibility.

Issue 2: Fluxionality and Chemical Exchange

Q: My diamagnetic IMP-Zn(II) complex exhibits broad methylene ( −CH2​− ) and imidazole proton signals at room temperature. Is my sample impure?

A: Not necessarily. The 2-(imidazol-1-ylmethyl)phenol ligand contains a flexible methylene linker, allowing for conformational fluxionality. Furthermore, the hemilabile nature of the imidazole nitrogen can lead to rapid coordination/decoordination on the NMR timescale. When the exchange rate ( k ) approaches the difference in resonance frequencies ( Δν ) of the exchanging conformers, the signals enter the "intermediate exchange" regime, resulting in severe line broadening[3].

Resolution Strategy: Perform Variable Temperature (VT) NMR[4].

  • Cooling the sample slows the exchange ( k≪Δν ), pushing it into the "slow exchange" regime, resolving the broad hump into distinct, sharp peaks for each conformer.

  • Heating the sample accelerates the exchange ( k≫Δν ), yielding a single, sharp, time-averaged peak[3].

Issue 3: Aggregation and Coordination Polymerization

Q: The NMR peaks of my IMP-Pt(II) complex are broad, but VT-NMR shows no coalescence, and the metal is strictly diamagnetic. What is happening?

A: You are likely observing aggregation or the formation of coordination oligomers. The phenolate oxygen in IMP is highly prone to bridging multiple metal centers ( μ2​ -O bridging). As the molecular weight of the complex increases, its rotational tumbling rate in solution decreases (resulting in an increased rotational correlation time, τc​ ). A longer τc​ enhances efficient T2​ relaxation, which broadens the NMR lines without affecting T1​ [5].

Resolution Strategy:

  • Dilution Study: Acquire spectra at sequentially lower concentrations. If the peaks sharpen upon dilution, intermolecular aggregation is the culprit.

  • DOSY NMR: Diffusion-Ordered Spectroscopy will separate signals based on their hydrodynamic radius, allowing you to prove the existence of large oligomeric species.

Part 3: Quantitative Data & Diagnostic Parameters

Table 1: Diagnostic Parameters for NMR Broadening Mechanisms

Broadening MechanismTemperature DependenceConcentration DependenceChemical Shift Range T1​ / T2​ Relaxation Effect
Paramagnetism Follows Curie Law ( 1/T )NoneExtreme (-100 to +200 ppm)Drastic T1​ and T2​ shortening
Chemical Exchange Coalescence (Sharpens at extremes)NoneNormal (0 to 15 ppm)Apparent T2​ shortening
Aggregation Viscosity dependentHighNormal (0 to 15 ppm) T2​ shortening ( T1​ unaffected)

Table 2: Common IMP-Metal Complexes and Expected NMR Behavior

Metal CenterSpin StatePrimary Broadening CauseRecommended NMR Technique
Cu(II) S=1/2 Paramagnetic RelaxationpNMR, Evans Method
Zn(II) S=0 Ligand FluxionalityVT-NMR, EXSY
Pt(II) S=0 Aggregation (Phenolate bridging)DOSY, Dilution Studies
Fe(III) S=5/2 or 1/2 Paramagnetic RelaxationpNMR, Evans Method

Part 4: Step-by-Step Experimental Protocols

Protocol A: Investigating Chemical Exchange via Variable Temperature (VT) NMR

Objective: Determine the activation energy ( ΔG‡ ) of IMP ligand fluxionality. This protocol is self-validating; successful identification of both the slow and fast exchange limits confirms fluxionality over impurity.

  • Sample Preparation: Dissolve the IMP-metal complex in a high-boiling/low-freezing deuterated solvent (e.g., Toluene- d8​ or DMF- d7​ ) to allow a wide temperature range.

  • Initial Acquisition: Acquire a standard 1H NMR spectrum at 298 K. Carefully shim the magnet.

  • Temperature Titration: Adjust the probe temperature in 10 K increments (e.g., down to 233 K or up to 353 K)[4].

  • Equilibration & Tuning (Critical): Allow exactly 10 minutes for thermal equilibration at each new temperature. You must re-tune the probe and re-shim, as magnetic field homogeneity is highly temperature-dependent[4].

  • Coalescence Identification: Identify the coalescence temperature ( Tc​ ), where the exchanging peaks completely merge into a flat, broad plateau[3].

  • Energetic Calculation: Use the Eyring equation to calculate the activation barrier of the fluxional process based on the exchange rate at Tc​ [3].

Protocol B: The Evans Method for Paramagnetic Susceptibility

Objective: Quantify the number of unpaired electrons to confirm the spin state of a paramagnetic IMP-metal complex.

  • Solution Preparation: Prepare a solution of the complex of known concentration ( c , typically 5-10 mM) in a deuterated solvent containing 1% v/v of a reference standard (e.g., TMS or t-butanol).

  • Capillary Preparation: Fill a melting point capillary with the pure deuterated solvent and 1% reference standard (no metal complex). Seal the capillary.

  • NMR Tube Assembly: Insert the sealed capillary into the NMR tube containing the paramagnetic complex solution.

  • Acquisition: Acquire a 1H NMR spectrum. You will observe two peaks for the reference standard: one shifted by the bulk paramagnetic susceptibility of the complex solution, and one unshifted from the inner capillary.

  • Calculation: Measure the frequency difference ( Δf in Hz) between the two reference peaks. Calculate the molar magnetic susceptibility ( χM​ ) and extract the effective magnetic moment ( μeff​ ) to determine the number of unpaired electrons.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my deuterium lock fail when analyzing my Cu(II)-IMP complex? A: The high concentration of paramagnetic Cu(II) ions drastically shortens the relaxation times of all nuclei in the solution, including the deuterium in your solvent. This broadens the solvent signal to the point where the spectrometer's lock system can no longer detect a distinct frequency[6]. Solution: Run the sample unlocked, or use a capillary insert containing pure deuterated solvent to provide an isolated lock signal.

Q: Can I use standard 2D NMR (COSY/HSQC) on paramagnetic IMP complexes? A: Standard 2D sequences are generally ineffective because the long pulse trains and evolution periods allow the rapidly relaxing paramagnetic magnetization to decay before data acquisition takes place[2]. Solution: You must use specialized pNMR pulse sequences with ultra-short evolution times, or rely on 1D selective decoupling experiments[2].

References

  • Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts.
  • A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin-Crossover Coordin
  • 6.2: Determination of Energetics of Fluxional Molecules by NMR. Chemistry LibreTexts.
  • Resolving peak broadening in NMR spectra of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one. Benchchem.
  • Improved sensitivity and resolution of in-cell NMR spectra. PMC - NIH.
  • Nature of Polyoxometalate Intramolecular Coordination to Quaternary Ammonium Salts from Paramagnetic Relaxation Enhancement.
  • Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. PMC - NIH.

Sources

Optimization

Optimizing recrystallization conditions for high-purity 2-(Imidazol-1-ylmethyl)phenol

Welcome to the Technical Support Center for 2-(Imidazol-1-ylmethyl)phenol Crystallization . This hub is designed for researchers, process chemists, and drug development professionals seeking to optimize the purity, yield...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Imidazol-1-ylmethyl)phenol Crystallization . This hub is designed for researchers, process chemists, and drug development professionals seeking to optimize the purity, yield, and morphological properties of this highly functionalized intermediate.

Due to its bifunctional nature—comprising a basic, hydrogen-bond-accepting imidazole ring and a weakly acidic, hydrogen-bond-donating phenol ring—this molecule presents unique thermodynamic challenges, including liquid-liquid phase separation (LLPS) and severe agglomeration[1]. This guide synthesizes field-proven causality, self-validating protocols, and process analytical technology (PAT) to help you engineer a robust recrystallization process.

SECTION 1: Thermodynamic Causality & Solvent Selection

The structural flexibility of the methylene bridge in 2-(Imidazol-1-ylmethyl)phenol allows it to adopt multiple conformations, leading to complex intermolecular hydrogen-bonding networks[2]. This entropic penalty during crystal lattice formation often makes the system prone to "oiling out" (LLPS) before solid nucleation can occur. Selecting the correct solvent system is the primary defense against this phase behavior.

Table 1: Solvent System Matrix & Mechanistic Causality

Solvent SystemRoleDielectric Constant ( ϵ )Causality / Mechanism
Ethanol / Water Hybrid Cooling-Antisolvent24.3 / 80.1Ethanol disrupts intermolecular H-bonds (solvation); water acts as a strong antisolvent. Excellent for kinetic impurity purging[3].
Ethyl Acetate / Heptane Pure Antisolvent6.0 / 1.9EtOAc provides moderate solubility; heptane forces rapid desupersaturation. Warning: High risk of LLPS if supersaturation is generated too quickly.
Isopropanol (IPA) Pure Cooling18.3Ideal for cooling crystallization due to a steep solubility curve. Slower kinetics allow for highly ordered lattice formation and defect healing.

SECTION 2: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a cloudy emulsion) instead of crystallizing. How do I force solid nucleation? Causality: You have crossed the liquid-liquid binodal curve before reaching the metastable limit for solid nucleation. The strong solute-solute hydrogen bonds are outcompeting solute-solvent interactions, causing the API to phase-separate into an impurity-rich liquid coacervate. Solution:

  • Thermodynamic adjustment: Increase the ratio of the "good" solvent (e.g., Ethanol) to increase overall solvency and shift the binodal curve downward.

  • Kinetic bypass (Seeding): Introduce 1-3 wt% of milled seed crystals above the cloud point temperature. Seeding bypasses the high activation energy required for primary nucleation, directing the thermodynamic driving force strictly toward crystal growth rather than phase separation[4].

Q2: The isolated yield is acceptable, but the purity is low due to trapped starting materials (e.g., imidazole). How do I prevent this? Causality: Rapid cooling generates a high degree of supersaturation, leading to homogeneous primary nucleation. This causes the crystals to grow too fast, trapping impurity-rich mother liquor within the crystal lattice (inclusions) or causing individual crystals to fuse together (agglomeration)[5],[6]. Solution: Transition from a linear cooling profile to a controlled, non-linear (cubic) cooling profile. See Table 2 below for the quantitative impact of cooling rates on product quality.

Table 2: Quantitative Impact of Cooling Rates on Crystal Quality

Cooling Rate (°C/min)Dominant Nucleation MechanismImpurity RejectionMorphological Outcome
> 1.0 (Fast) Primary (Homogeneous)Poor (< 95% purity)High agglomeration, solvent inclusions[6].
0.5 (Moderate) Primary (Heterogeneous)Moderate (~ 98%)Mixed crystal sizes, moderate fines.
< 0.1 (Slow/Seeded) Secondary (Growth)Excellent (> 99.5%)Well-defined facets, minimal agglomeration[7].

Q3: During the hot filtration step, the solution turns pink/brown. What is happening? Causality: Phenolic compounds are highly susceptible to thermal oxidation, especially in basic environments (facilitated here by the basic imidazole moiety). Prolonged heating at the initial dissolution temperature accelerates this degradation[7],[8]. Solution: Minimize the time spent at Tmax​ . Blanket the crystallizer with inert Nitrogen ( N2​ ) and consider adding a sacrificial antioxidant (e.g., 0.1% BHT) if the downstream chemistry permits.

SECTION 3: Process Workflows & Logic Trees

Below are the logical architectures for optimizing your crystallization and troubleshooting LLPS.

OptimizationWorkflow Start 1. Dissolution at T_max (Inert N2 Atmosphere) Cooling 2. Slow Cooling to Metastable Zone Start->Cooling Prevent Thermal Degradation Seeding 3. Isothermal Seeding (1-3 wt%) Cooling->Seeding Target Supersaturation Reached Antisolvent 4. Antisolvent Dosing (Controlled Rate) Seeding->Antisolvent Confirm Growth via FBRM Aging 5. Thermal Cycling (Ostwald Ripening) Antisolvent->Aging Maximize Yield Isolation 6. Filtration & Washing Aging->Isolation Heal Lattice Defects

Fig 1: Idealized Hybrid Cooling-Antisolvent Workflow for Amphoteric APIs.

LLPSTroubleshooting Observation Failure Mode: Oiling Out (LLPS) Decision Analyze Phase Diagram Observation->Decision Action1 Decrease Antisolvent Ratio (Increase Solvency) Decision->Action1 If solvent mismatch is high Action2 Dilute System (Lower Supersaturation) Decision->Action2 If API concentration > 150 mg/mL Action3 Seed Above Cloud Point (Kinetic Override) Decision->Action3 If metastable zone is wide Success Stable Crystalline Suspension Action1->Success Action2->Success Action3->Success

Fig 2: Decision logic for rescuing a crystallization process experiencing Liquid-Liquid Phase Separation.

SECTION 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a Hybrid Cooling-Antisolvent approach in an Ethanol/Water system, integrated with Process Analytical Technology (PAT) to ensure every step is self-validating[9],[10].

Step 1: Dissolution & Clarification

  • Action: Suspend crude 2-(Imidazol-1-ylmethyl)phenol in 5 volumes of Ethanol. Heat to 65°C under N2​ agitation until complete dissolution. Perform a hot polish filtration to remove insoluble particulates.

  • Self-Validation: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy must show a stable, flat baseline indicating complete dissolution. Visual inspection should confirm a clear, particulate-free solution.

Step 2: Primary Cooling to the Metastable Zone

  • Action: Cool the solution from 65°C to 45°C at a rate of 0.5 °C/min.

  • Self-Validation: Focused Beam Reflectance Measurement (FBRM) must register zero particle counts. If counts rise, premature primary nucleation has occurred; reheat to 65°C to dissolve.

Step 3: Isothermal Seeding

  • Action: Hold the temperature at 45°C. Charge 2 wt% of highly pure, milled 2-(Imidazol-1-ylmethyl)phenol seeds (target D50: 20-30 µm) suspended in a minimal amount of Ethanol. Hold isothermally for 60 minutes.

  • Self-Validation: FBRM chord length distribution (CLD) must shift to match the seed size profile and remain stable. ATR-FTIR should show a gradual decrease in solute concentration, confirming the seeds are growing, not dissolving.

Step 4: Antisolvent Dosing & Secondary Cooling

  • Action: Linearly dose 10 volumes of Water (antisolvent) over 4 hours while simultaneously cooling from 45°C to 5°C (cooling rate ~0.15 °C/min).

  • Self-Validation: FBRM must show a steady increase in coarse particle counts (growth) without a sudden spike in fine particle counts (<10 µm), which would indicate unwanted secondary nucleation[4].

Step 5: Isothermal Aging (Ostwald Ripening)

  • Action: Hold the suspension at 5°C for 2 hours.

  • Self-Validation: Supernatant concentration via ATR-FTIR must plateau at the theoretical equilibrium solubility limit ( C∗ ).

Step 6: Isolation & Washing

  • Action: Filter the suspension via a Nutsche filter or centrifuge. Wash the wet cake with 2 volumes of pre-chilled (5°C) 1:2 Ethanol/Water. Dry under vacuum at 40°C.

  • Self-Validation: High-Performance Liquid Chromatography (HPLC) of the final wash liquor must show <0.1% of residual imidazole or phenolic starting materials.

SECTION 5: References

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Coordination Polymers Built from 1,4-Bis(imidazol-1-ylmethyl)benzene: from Crystalline to Amorphous Source: Dalton Transactions (Royal Society of Chemistry) URL:[Link]

  • Agglomeration of Paracetamol during Crystallization in Pure and Mixed Solvents Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of HPLC-UV Methods for 2-(Imidazol-1-ylmethyl)phenol Quantification

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the analytical methodology that underpins its evaluation. For a compound like 2-(Imidazol-1-ylmethyl)phenol, a mole...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the analytical methodology that underpins its evaluation. For a compound like 2-(Imidazol-1-ylmethyl)phenol, a molecule featuring both a phenolic hydroxyl group and an imidazole ring, a robust and validated quantification method is not merely a regulatory requirement; it is a scientific necessity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for this purpose, contextualized against other analytical techniques.

The choice of an analytical method is a critical decision. For 2-(Imidazol-1-ylmethyl)phenol, its constituent functional groups—the phenol and the imidazole—provide key chromophores, making UV detection a viable and cost-effective approach. HPLC is the separation technique of choice due to its high versatility, precision, and ability to handle non-volatile compounds, which is a key advantage over techniques like Gas Chromatography (GC) for many pharmaceutical ingredients.[1][2][3]

This guide will navigate the validation of an HPLC-UV method for 2-(Imidazol-1-ylmethyl)phenol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8] We will explore not just the "how" but the "why" behind each validation parameter, offering a scientifically rigorous framework for researchers and drug development professionals.

The Anatomy of a Validated HPLC-UV Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][8] For the quantification of 2-(Imidazol-1-ylmethyl)phenol, this means the method must be specific, accurate, precise, and robust over a defined range of concentrations.

Anticipated Chromatographic Conditions

Before validation can commence, a suitable chromatographic method must be developed. Based on the structure of 2-(Imidazol-1-ylmethyl)phenol, a reverse-phase HPLC method is the logical starting point. The imidazole group imparts a degree of polarity, while the phenyl ring provides hydrophobicity.

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a workhorse for the separation of moderately polar compounds and would be an excellent initial choice.[1][9]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small percentage of acid like acetic or trifluoroacetic acid to ensure good peak shape) and an organic modifier like acetonitrile or methanol would be appropriate.[1][10]

  • Detection Wavelength: The phenolic and imidazole rings are expected to have significant UV absorbance. A wavelength in the range of 254-280 nm would likely provide good sensitivity.[1] A UV scan of a standard solution of 2-(Imidazol-1-ylmethyl)phenol should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Flow Rate: A typical flow rate of 1.0 mL/min would provide a good balance between analysis time and separation efficiency.[10]

Core Validation Parameters: A Practical Exposition

The following sections detail the experimental approach for validating the HPLC-UV method for 2-(Imidazol-1-ylmethyl)phenol quantification, in line with ICH Q2(R1) guidelines.[4][5][6][7][8]

Specificity (Selectivity)
  • The "Why": Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5] It is the cornerstone of a reliable quantitative method.

  • Experimental Protocol:

    • Analyze a blank sample (diluent/mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a standard solution of 2-(Imidazol-1-ylmethyl)phenol.

    • Analyze a sample of a placebo (formulation without the active pharmaceutical ingredient).

    • If available, analyze samples containing known impurities or degradation products.

    • Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) on a sample of 2-(Imidazol-1-ylmethyl)phenol and analyze the resulting solutions. The method should be able to resolve the main peak from any degradation product peaks.

  • Acceptance Criteria: The peak for 2-(Imidazol-1-ylmethyl)phenol should be pure and free from interference from blank, placebo, and known impurities. Peak purity can be assessed using a Diode Array Detector (DAD).

Linearity and Range
  • The "Why": Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal.[8] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[8]

  • Experimental Protocol:

    • Prepare a stock solution of 2-(Imidazol-1-ylmethyl)phenol of known concentration.

    • From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the corresponding concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99. The y-intercept should be close to zero.

Accuracy
  • The "Why": Accuracy reflects the closeness of the measured value to the true value.[4] It is a measure of the systematic error of the method.

  • Experimental Protocol:

    • Prepare a placebo formulation.

    • Spike the placebo with known concentrations of 2-(Imidazol-1-ylmethyl)phenol at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within a predefined range, typically 98.0% to 102.0%.

Precision
  • The "Why": Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 2-(Imidazol-1-ylmethyl)phenol at 100% of the test concentration on the same day, with the same analyst and equipment.[5]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • The "Why": The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]

  • Experimental Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

    • LOD = 3.3 × (standard deviation of the response / slope)

    • LOQ = 10 × (standard deviation of the response / slope)

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness
  • The "Why": Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

  • Experimental Protocol:

    • Introduce small, deliberate variations to the method parameters one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Column temperature (e.g., ± 5 °C)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze a standard solution under each varied condition and evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations.

System Suitability
  • The "Why": System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

  • Experimental Protocol:

    • Before each validation run, and with each batch of samples, inject a standard solution of 2-(Imidazol-1-ylmethyl)phenol multiple times (e.g., five or six replicates).

    • Calculate key system suitability parameters.

  • Acceptance Criteria:

    • Tailing factor (Asymmetry factor): ≤ 2.0

    • Theoretical plates (N): > 2000

    • Relative standard deviation (RSD) of peak areas: ≤ 2.0%

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.99
Range Established based on linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD Signal-to-noise ratio of approximately 3:1.
LOQ Signal-to-noise ratio of approximately 10:1; demonstrated precision and accuracy.
Robustness System suitability parameters remain within limits.
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak areas ≤ 2.0%

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_sys System Suitability cluster_rep Reporting Dev Initial Method Development Specificity Specificity Dev->Specificity Proceed if suitable Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness Report Validation Report Robustness->Report If all pass SST System Suitability Testing (SST) SST->Specificity SST->Linearity SST->Accuracy SST->Precision SST->Robustness

Caption: Workflow for HPLC-UV Method Validation.

Comparative Analysis of Analytical Techniques

While HPLC-UV is a robust and widely applicable technique, it's essential to understand its position relative to other analytical methods for the quantification of 2-(Imidazol-1-ylmethyl)phenol.

FeatureHPLC-UVGas Chromatography (GC-FID/MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in a gaseous mobile phase.[3]HPLC separation coupled with mass spectrometric detection.[11]
Applicability to Analyte Excellent: Ideal for non-volatile, polar compounds like 2-(Imidazol-1-ylmethyl)phenol.[2]Poor to Moderate: Requires derivatization to increase volatility and thermal stability, which adds complexity.[12]Excellent: High sensitivity and specificity. Can provide structural information.[11]
Specificity Good, but potential for interference from co-eluting compounds with similar UV spectra.[13]High, especially with MS detection.Very High: Mass-to-charge ratio detection provides definitive identification.
Sensitivity (LOD/LOQ) Good (typically µg/mL to high ng/mL).[13]Very good, especially with FID for hydrocarbons.Excellent (typically low ng/mL to pg/mL).[14]
Cost (Instrument & Operational) Moderate instrument cost, higher operational cost due to solvent consumption.[13]Lower instrument and operational cost (gas consumption).[3][13]High instrument cost, moderate operational cost.
Sample Throughput Moderate to high.[13]Can be faster for simple mixtures.Similar to HPLC-UV.
Best For... Routine quality control, stability studies, and content uniformity testing.Analysis of volatile impurities or residual solvents.Trace-level quantification, impurity profiling, and metabolite identification.
Choosing the Right Tool for the Job
  • For routine quality control and assay of the bulk drug or finished product: HPLC-UV is the method of choice. It offers the best balance of performance, cost, and robustness for quantifying the main component.

  • For identifying and quantifying volatile impurities: GC-MS would be the superior technique.

  • For bioanalytical studies (e.g., measuring drug levels in plasma) or identifying unknown degradation products: The high sensitivity and specificity of LC-MS make it indispensable.[14]

The Interconnectivity of Validation Parameters

The various validation parameters are not independent silos of data. They form a logical, self-validating system where each parameter supports the others to build a comprehensive picture of the method's reliability.

Validation_Interconnectivity center_node Reliable & Validated Method Specificity Specificity Specificity->center_node Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range LOD_LOQ LOD/LOQ Linearity->LOD_LOQ Accuracy->center_node Precision->center_node Range->Accuracy Range->Precision Robustness Robustness Robustness->center_node LOD_LOQ->center_node

Caption: Interdependence of HPLC Validation Parameters.

Conclusion

The validation of an HPLC-UV method for the quantification of 2-(Imidazol-1-ylmethyl)phenol is a systematic process that ensures the generation of reliable and accurate data. By adhering to the principles outlined in the ICH Q2(R1) guidelines and understanding the scientific rationale behind each validation parameter, researchers can develop a robust method suitable for its intended purpose in a regulated environment. While more sophisticated techniques like LC-MS offer higher sensitivity and specificity, the HPLC-UV method remains the gold standard for routine quality control due to its optimal balance of performance, cost-effectiveness, and reliability. A thoroughly validated method is not just a regulatory hurdle; it is the foundation upon which product quality and patient safety are built.

References

  • ICH. ICH Q2 (R1) provides guidance on validating analytical methods to ensure their reliability, accuracy, and consistency in drug testing. It covers various types of analytical procedures and key validation parameters such as accuracy, precision, specificity, and limits of detection and quantitation.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • Al-Rimawi F, Odeh I. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. Journal of AOAC International. 2015;98(5):1334-1339. Available from: [Link]

  • Ahmad S, et al. Development and Validation of an HPLC–UV–MS–MS Method for Identification and Quantification of Polyphenols in Artemisia pallen. Journal of Planar Chromatography – Modern TLC. 2014;27(4):273-279. Available from: [Link]

  • Al-Rimawi F, Odeh I. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. Journal of AOAC INTERNATIONAL. 2015. Available from: [Link]

  • Al-Rimawi F, Odeh I. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. PubMed. 2015. Available from: [Link]

  • Semantic Scholar. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. Available from: [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. 2025. Available from: [Link]

  • Spectroscopy Online. Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. 2016. Available from: [Link]

  • Singh, A. Comparative Study of UV And HPLC Methods for Estimation of Drug. Authorea. 2025. Available from: [Link]

  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. 2025. Available from: [Link]

  • News. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. 2024. Available from: [Link]

  • ScienceDirect. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. 2023. Available from: [Link]

  • Higashi Y. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Scientific Research Publishing. 2017. Available from: [Link]

  • TJBAC. A quantum chemical study of 2-(Imidazol-1-yl)-4-Methylphenol. 2022. Available from: [Link]

  • PubChem. 2-(1H-Imidazol-2-yl)phenol. Available from: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Phenol. 1998. Available from: [Link]

  • MDPI. Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective In. 2021. Available from: [Link]

  • ResearchGate. Changes in the UV‐Vis absorption spectra of phenol (A) [(1 from bottom to top 6; 1). PhOH. 2020. Available from: https://www.researchgate.
  • NextSDS. 2-(1-METHYL-1H-IMIDAZOL-2-YL)-PHENOL — Chemical Substance Information. Available from: [Link]

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Comparative

A Comparative Guide to the Efficacy of 2-(Imidazol-1-ylmethyl)phenol Complexes Versus Standard Antifungal Agents

An In-Depth Analysis for Researchers and Drug Development Professionals The escalating threat of antifungal resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candida...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

The escalating threat of antifungal resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates are metal complexes of 2-(Imidazol-1-ylmethyl)phenol and its derivatives. This guide provides a comprehensive comparison of the antifungal efficacy of these emerging compounds against established standard antifungals, supported by available experimental data. We will delve into their mechanism of action, structure-activity relationships, and provide a detailed protocol for assessing their in vitro antifungal activity.

The Rise of Phenolic Imidazole Complexes in Antifungal Research

The imidazole scaffold is a well-established pharmacophore in antifungal drug design, with prominent examples including ketoconazole and miconazole. These agents primarily exert their effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[2]

The incorporation of a phenolic moiety into the imidazole structure, as seen in 2-(Imidazol-1-ylmethyl)phenol complexes, introduces intriguing possibilities for enhanced antifungal activity. Phenolic compounds themselves are known to possess antimicrobial properties and can contribute to the overall efficacy through various mechanisms, including membrane disruption and antioxidant activity.[3] Furthermore, the chelation of these ligands with metal ions can significantly potentiate their biological activity.

Mechanism of Action: A Two-Pronged Attack

The primary mechanism of action for 2-(Imidazol-1-ylmethyl)phenol complexes is believed to be consistent with other imidazole-based antifungals: the inhibition of ergosterol biosynthesis. The imidazole nitrogen atom binds to the heme iron in the active site of lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol.

Caption: Inhibition of ergosterol biosynthesis by 2-(Imidazol-1-ylmethyl)phenol complexes.

Beyond this primary mechanism, the phenolic group may contribute to a secondary mode of action. Phenolic compounds can increase the permeability of the fungal cell membrane, potentially facilitating the entry of the imidazole complex and enhancing its inhibitory effect on the target enzyme. Some studies also suggest that phenolic imidazoles can possess dual antioxidant and antifungal activities, which could be beneficial in combating the oxidative stress associated with fungal infections.[3]

Comparative In Vitro Efficacy: A Look at the Numbers

A direct and comprehensive comparative study of a wide range of 2-(Imidazol-1-ylmethyl)phenol complexes against a full panel of standard antifungals is an area of ongoing research. However, existing studies on structurally related phenolic and imidazole derivatives provide valuable insights into their potential efficacy.

The minimum inhibitory concentration (MIC) is the standard metric for in vitro antifungal activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The lower the MIC value, the more potent the antifungal agent.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL) of Imidazole Derivatives and Standard Antifungals

Compound/DrugCandida albicansCandida kruseiAspergillus fumigatusReference(s)
Novel Imidazole Derivatives
3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine analogue 180.2 - 7.0Not ReportedModerate to Potent[4]
3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine analogue 190.2 - 7.0Not ReportedModerate to Potent[4]
2-(1H-imidazol-1-yl)-1-phenylethanol derivative (-)150.1250.125Not Reported[5]
Standard Antifungals
Ketoconazole0.2 - 20.0Not ReportedNot Reported[4]
FluconazoleVariesOften higherNot typically active[6]
Amphotericin B~0.25 - 1.0~1.0 - 4.0~0.5 - 2.0[7]

Note: The MIC values for novel derivatives are often reported as a range for a series of related compounds. The efficacy of standard antifungals can vary significantly based on the specific strain and testing conditions.

Studies on other imidazole derivatives have shown promising results. For instance, certain 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have demonstrated greater potency than fluconazole against various Candida species.[4] Specifically, one derivative exhibited MIC values of 0.125 µg/mL against both Candida albicans and Candida krusei.[5] In another study, bis(4-chlorophenyl) analogues of a 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine series showed MIC values ranging from 0.2 to 7.0 µg/mL, which was more potent than the comparator, ketoconazole (MIC range 0.2-20.0 µg/mL).[4]

Structure-Activity Relationship: The Key to Potency

The antifungal activity of 2-(Imidazol-1-ylmethyl)phenol complexes is influenced by the nature of substituents on both the phenol and imidazole rings.

  • Lipophilicity: Increased lipophilicity, often achieved by introducing hydrophobic groups, can enhance the ability of the compound to penetrate the fungal cell membrane, leading to improved antifungal activity.

  • Electronic Effects: The presence of electron-withdrawing groups on the aromatic rings can influence the binding affinity of the imidazole nitrogen to the target enzyme, thereby affecting the inhibitory potency.

  • Metal Ion: The choice of the metal ion in the complex can significantly impact its antifungal activity. The metal ion can influence the overall geometry and electronic properties of the complex, which in turn affects its interaction with the biological target.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To ensure the reliability and comparability of antifungal efficacy data, standardized testing methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) has established a reference method for broth microdilution antifungal susceptibility testing. The following is a detailed, step-by-step protocol adapted from these guidelines, suitable for evaluating novel 2-(Imidazol-1-ylmethyl)phenol complexes.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of novel compounds against pathogenic fungi.

Materials:

  • Test compounds (2-(Imidazol-1-ylmethyl)phenol complexes) and standard antifungal drugs (e.g., fluconazole, itraconazole, amphotericin B)

  • Fungal isolates (e.g., Candida albicans, Candida krusei, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator (35°C)

Workflow:

Caption: Standard workflow for the broth microdilution antifungal susceptibility test.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve the 2-(Imidazol-1-ylmethyl)phenol complexes and standard antifungal drugs in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1600 µg/mL). The final concentration of DMSO in the test wells should not exceed 1% to avoid solvent-induced toxicity.

  • Preparation of Fungal Inoculum:

    • From a fresh culture of the fungal isolate on an appropriate agar medium, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, the absorbance should be 0.09-0.13). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • For molds, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer.

    • Dilute this standardized inoculum in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound (in RPMI-1640) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (containing medium and inoculum, but no drug).

    • Well 12 serves as the sterility control (containing medium only).

  • Inoculation:

    • Add 100 µL of the diluted fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C for 24-48 hours. The incubation time may need to be extended for slower-growing fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

    • The endpoint can be determined visually as the first well that appears clear or has a significant reduction in turbidity.

    • Alternatively, a spectrophotometer can be used to measure the optical density at a specific wavelength (e.g., 490 nm), and the MIC is determined as the concentration that reduces the OD by ≥50% compared to the control.

Conclusion and Future Directions

The available evidence suggests that 2-(Imidazol-1-ylmethyl)phenol complexes represent a promising class of novel antifungal agents. Their dual mechanism of action, combining the established ergosterol biosynthesis inhibition of the imidazole moiety with the potential membrane-disrupting and antioxidant properties of the phenolic group, offers a compelling strategy to combat fungal pathogens. Preliminary in vitro data on related compounds indicate that their efficacy can be comparable or even superior to some standard antifungal drugs.

However, further research is imperative. Comprehensive studies with a broad range of structurally diverse 2-(Imidazol-1-ylmethyl)phenol complexes are needed to establish a clear structure-activity relationship and to identify lead compounds with optimal antifungal activity and a favorable safety profile. Head-to-head comparative studies against a wide panel of clinically relevant and resistant fungal isolates, using standardized methodologies, will be crucial to fully elucidate their therapeutic potential. In vivo studies will then be necessary to translate these promising in vitro findings into effective clinical applications. The continued exploration of these and other novel antifungal scaffolds is essential in the global fight against the growing challenge of antifungal resistance.

References

  • Borgers, M., van den Bossche, H., & De Brabander, M. (1983). The mechanism of action of the new antimycotic ketoconazole. The American journal of medicine, 74(1B), 2-8.
  • Bettencourt, A. P., Castro, M., Silva, J. P., Fernandes, F., Coutinho, O. P., Sousa, M. J., ... & Areias, F. M. (2019). Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Relationship. Medicinal Chemistry, 15(3), 341-351.
  • Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today (Barcelona, Spain: 1965), 20(7), 325-349.
  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Konstantinopoulou, M., Tsoungas, P. G., & Pontiki, E. (2000). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)
  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition. CLSI document M38-A3.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • De Vita, D., Scipione, L., Tortorella, S., Di Santo, R., Costi, R., & Scipione, M. R. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Bioorganic & medicinal chemistry letters, 22(24), 7410-7414.
  • Rauha, J. P., Remes, S., Heinonen, M., Hopia, A., Kähkönen, M., Kujala, T., ... & Vuorela, H. (2000). Antimicrobial effects of Finnish plant extracts containing flavonoids and other phenolic compounds. International journal of food microbiology, 56(1), 3-12.
  • Clinical and Laboratory Standards Institute. M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. CLSI, 2008.
  • Arendrup, M. C., Meletiadis, J., Mouton, J. W., Lagrou, K., Hamal, P., & Guinea, J. (2017). EUCAST definitive document E. DEF 7.3. 2. Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. EUCAST, Basel, Switzerland.
  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Walsh, T. J. (1997). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and analysis of in vitro-in vivo correlation data for fluconazole, itraconazole, and Candida infections. Clinical infectious diseases, 24(2), 235-247.
  • Sanglard, D., & Odds, F. C. (2002). Resistance of Candida species to antifungal agents: molecular mechanisms and clinical consequences. The Lancet infectious diseases, 2(2), 73-85.
  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133-163.
  • Hori, K., Sakaguchi, A., Kudoh, M., Ishida, K., Aoyama, Y., & Yoshida, Y. (2000). Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. Chemical & pharmaceutical bulletin, 48(1), 60-64.
  • Nair, M. S., & Jose, J. (2012). Antibacterial and antifungal studies on some Schiff base complexes of zinc (II). Journal of Chemical and Pharmaceutical Research, 4(1), 471-475.
  • Islam, M. S., & Begum, F. (2008). Synthesis, characterization and biological activities of some new Schiff bases and their metal complexes. Journal of the Bangladesh Chemical Society, 21(1), 49-57.
  • Chohan, Z. H., & Kausar, S. (2000). Synthesis, characterization and biological properties of tridentate Schiff-base ligands and their bivalent metal complexes. Chemistry-A European Journal, 6(17), 3244-3250.
  • Boulechfar, C., Ferkous, H., & Djebli, A. (2023). Investigating the Coordination Behavior of (E)-2-(((furan-2-ylmethyl) imino) methyl)phenol with Mercury(II) Ion: Synthesis, Char.
  • Espinel-Ingroff, A., & Cantón, E. (2008). Antifungal susceptibility testing of filamentous fungi. Medical mycology, 46(6), 493-506.

Sources

Validation

High-Resolution Mass Spectrometry Validation for 2-(Imidazol-1-ylmethyl)phenol Structural Integrity: A Comparative Guide

The Analytical Challenge: Bifunctional Complexity In modern drug discovery and materials science, 2-(Imidazol-1-ylmethyl)phenol (C₁₀H₁₀N₂O) serves as a critical building block and coordinating ligand. However, its molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Bifunctional Complexity

In modern drug discovery and materials science, 2-(Imidazol-1-ylmethyl)phenol (C₁₀H₁₀N₂O) serves as a critical building block and coordinating ligand. However, its molecular architecture presents a unique analytical challenge: it combines a nucleophilic, acidic phenol moiety with a basic, coordinating imidazole ring, linked by a flexible methylene bridge.

This bifunctional nature makes the molecule susceptible to specific degradation pathways, such as oxidation or cleavage at the methylene bridge. Validating its structural integrity and purity is paramount to prevent downstream synthesis failures. While legacy techniques like NMR provide bulk structural connectivity, they lack the sensitivity to detect trace isobaric impurities. To establish absolute confidence,1[1].

This guide objectively compares high-resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF MS/MS) against standard alternatives, providing a self-validating experimental protocol for absolute structural confirmation.

Platform Comparison: Why High-Resolution MS/MS Wins

When evaluating analytical platforms for 2-(Imidazol-1-ylmethyl)phenol, the choice of ionization and mass analyzer directly dictates the quality of structural data.2[2].

Gas Chromatography-Mass Spectrometry (GC-MS) relies on harsh Electron Ionization (EI), which often shatters the molecule before the intact molecular ion can be recorded. Furthermore, the phenolic -OH requires chemical derivatization (e.g., silylation) prior to GC analysis to prevent peak tailing, introducing artifact risks. Conversely,3[3].

The table below summarizes the quantitative and qualitative performance metrics of these alternatives:

Analytical PlatformIonization / MechanismMass AccuracySuitability for 2-(Imidazol-1-ylmethyl)phenolLimitations
ESI-QTOF MS/MS (Recommended)Soft Ionization (ESI+) / CID< 5 ppm Optimal. Direct protonation of the basic imidazole nitrogen without derivatization.Requires high-purity LC-MS grade solvents.
GC-MS (Alternative)Hard Ionization (EI)Nominal (~0.5 Da)Suboptimal. Requires derivatization of the phenol -OH to prevent thermal degradation.Extensive fragmentation complicates intact mass identification.
Single-Quad LC-MS (Alternative)Soft Ionization (ESI+)Nominal (~0.5 Da)Moderate. Good for quick nominal mass confirmation during synthesis.Cannot distinguish isobaric impurities; lacks MS/MS capabilities.
NMR Spectroscopy (Baseline)Magnetic ResonanceN/AGood for bulk structure. Confirms proton/carbon connectivity.Low sensitivity for trace degradation products (<1%).

The Self-Validating ESI-QTOF MS/MS Protocol

To ensure absolute trustworthiness, an analytical protocol cannot merely be a sequence of steps; it must be a self-validating system . The following workflow incorporates internal causality checks to eliminate false positives, carryover, and calibration drift.

Step 1: Sample Preparation & Causality
  • Procedure: Dissolve 2-(Imidazol-1-ylmethyl)phenol in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 0.1 mg/mL. Add 0.1% Formic Acid (FA).

  • Causality: The imidazole ring has a pKa of ~7.0. The addition of 0.1% FA drives the solution pH down to ~2.7, ensuring 100% protonation of the imidazole nitrogen. This guarantees maximum ionization efficiency in ESI positive mode.

Step 2: Chromatographic Separation (System Suitability)
  • Procedure: Inject 2 µL onto a UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Self-Validation Check: Always run a Solvent Blank immediately prior to the sample. Because imidazole derivatives can adhere to stainless steel capillaries, a clean blank validates the absence of system carryover.

Step 3: MS/MS Acquisition via Collision-Induced Dissociation (CID)
  • Procedure: Operate the QTOF in ESI+ mode. Set the precursor isolation to the exact mass of [M+H]⁺ (m/z 175.0871). Apply a Collision Energy (CE) ramp of 10, 20, and 40 eV.

  • Causality: Stepping the collision energy generates a comprehensive "fragmentation tree." Low CE (10 eV) confirms the intact precursor, while high CE (40 eV) forces the cleavage of the methylene bridge, revealing the structural building blocks.

Workflow S1 Sample Preparation Dilution in MeOH/H2O + 0.1% Formic Acid S2 UPLC Separation C18 Column Gradient Elution S1->S2 S3 ESI+ Ionization Protonation of Imidazole Nitrogen S2->S3 S4 Q-TOF MS/MS Precursor m/z 175.08 Collision Energy Stepping S3->S4 S5 Data Interpretation Isotopic Pattern & Fragment Matching S4->S5

Fig 1. Self-validating ESI-QTOF MS/MS workflow for 2-(Imidazol-1-ylmethyl)phenol analysis.

Mechanistic Data Interpretation

The true power of the ESI-QTOF MS/MS platform lies in the deterministic nature of the fragmentation data. By applying high mass accuracy (< 5 ppm tolerance), we can definitively assign the structural fragments of 2-(Imidazol-1-ylmethyl)phenol.

Intact Mass Confirmation

The theoretical exact mass of the neutral molecule (C₁₀H₁₀N₂O) is 174.0793 Da. In ESI+ mode, the protonated precursor [M+H]⁺ is observed at m/z 175.0871 .

The Fragmentation Tree (Causality of Cleavage)

Under CID, the weakest bond in 2-(Imidazol-1-ylmethyl)phenol is the C-N bond at the methylene bridge. The charge (proton) can be retained by either half of the molecule, leading to two primary diagnostic pathways:

  • Pathway A (Loss of Imidazole): The neutral loss of the imidazole ring (C₃H₄N₂, 68.0374 Da) leaves the charge on the phenolic moiety, generating a highly stable Hydroxybenzyl Cation at m/z 107.0497 (C₇H₇O⁺). Subsequent dehydration (-H₂O, 18.01 Da) from this fragment yields a tropylium-like species at m/z 89.0391 .

  • Pathway B (Loss of Phenol): Alternatively, the neutral loss of phenol (C₆H₆O, 94.0419 Da) leaves the charge on the imidazole moiety, generating the Imidazolium-methyl Cation at m/z 81.0453 (C₄H₅N₂⁺).

Detecting both m/z 107.0497 and m/z 81.0453 simultaneously acts as an absolute, self-validating proof of structural integrity, confirming both halves of the molecule are present and correctly linked.

Fragmentation M [M+H]+ m/z 175.0871 2-(Imidazol-1-ylmethyl)phenol F1 Hydroxybenzyl Cation m/z 107.0497 M->F1 Neutral Loss: Imidazole (68.03 Da) F2 Imidazolium-methyl Cation m/z 81.0453 M->F2 Neutral Loss: Phenol (94.04 Da) F3 Tropylium-like Cation m/z 89.0391 F1->F3 Neutral Loss: H2O (18.01 Da)

Fig 2. CID fragmentation pathway of 2-(Imidazol-1-ylmethyl)phenol in positive ESI mode.

Conclusion

While GC-MS and single-quadrupole LC-MS serve as functional tools for basic screening, they fall short when rigorous structural validation is required for bifunctional molecules. By utilizing ESI-QTOF MS/MS, researchers leverage soft ionization and high-resolution collision-induced dissociation to create a self-validating dataset. The precise detection of the m/z 107.04 and m/z 81.04 fragment ions guarantees the structural integrity of 2-(Imidazol-1-ylmethyl)phenol, ensuring confidence in downstream applications.

References

  • Source: MDPI (Molecules, 2022)
  • Source: Trends in Analytical Chemistry (SciSpace, 2019)
  • What Makes ESI MS/MS an Optimal Approach for Protein and Small Molecule Identification Source: Mtoz Biolabs URL

Sources

Safety & Regulatory Compliance

Safety

2-(Imidazol-1-ylmethyl)phenol proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of bifunctional molecules like 2-(Imidazol-1-ylmethyl)phenol requires a nuanced understanding of its structural moieties. This compound c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of bifunctional molecules like 2-(Imidazol-1-ylmethyl)phenol requires a nuanced understanding of its structural moieties. This compound combines the severe dermal toxicity and corrosive nature of a phenol with the basic, reactive, and reproductive hazards of an imidazole ring.

To ensure absolute operational safety and regulatory compliance, laboratory personnel must treat this chemical as a dual-threat hazardous material. The following guide provides field-proven, self-validating protocols for the operational handling, emergency decontamination, and comprehensive disposal of 2-(Imidazol-1-ylmethyl)phenol.

I. Quantitative Safety & Logistical Parameters

Before initiating any workflow involving this compound, personnel must understand the quantitative thresholds that dictate safety responses. The table below synthesizes the critical physical and regulatory data associated with the parent moieties (phenol and imidazole) to establish a baseline for safe handling.

ParameterValue / ThresholdOperational Causality / Action
Transport Classification UN 3263, Class 8, PG III[1]Classified as a Corrosive Solid, Basic, Organic. Dictates strict DOT packaging and labeling requirements for waste transport.
Eyewash Proximity < 50 feet and < 10 seconds[2]Rapid intervention is critical to prevent permanent corneal damage from the corrosive imidazole moiety.
Decontamination Rinse ≥ 15 minutes[3]Required duration for eye/skin flushing to ensure complete removal of lipophilic phenolic compounds before seeking medical attention.
Partition Coefficient Log P up to 5.31 (Est.)[4]High lipophilicity indicates rapid dermal penetration. Mandates the use of butyl rubber or double-nitrile gloves over standard thin latex.
Small Spill Threshold Cleanup < 10 minutes[2]Spills requiring longer exposure risk exceeding safe vapor/dust inhalation limits, mandating immediate EHS intervention and evacuation.

II. Operational Setup & Hazard Mitigation Protocol

Every safe disposal plan begins with rigorous operational setup. The following self-validating protocol ensures that waste is generated and contained under controlled conditions.

  • Engineering Controls Validation: Conduct all handling of the pure powder or concentrated solutions within a certified chemical fume hood[1].

    • Validation Step: Verify the hood's inward face velocity is between 80–120 fpm before opening the chemical container.

    • Causality: Prevents the inhalation of dust, which can form explosive concentrations in the air and cause chronic respiratory irritation[2],[1].

  • PPE Selection & Donning: Wear chemical safety goggles, a fully buttoned lab coat, and chemical-resistant gloves. For prolonged contact or concentrated solutions (>10%), use butyl rubber or neoprene gloves[5].

    • Validation Step: Perform a visual and inflation check of gloves for pinhole leaks prior to handling.

    • Causality: Phenolic compounds rapidly permeate standard thin nitrile, leading to systemic toxicity without immediate pain[5].

  • Workspace Preparation: Clear the fume hood of all incompatible chemicals, specifically strong oxidizers, acids, acid anhydrides, and acid chlorides[2].

    • Validation Step: Physically segregate the workspace into a "handling zone" and a "waste collection zone."

    • Causality: The imidazole ring acts as an organic base; contact with strong acids or acid chlorides can trigger violent exothermic reactions[2].

III. Waste Segregation & Disposal Workflow

The disposal of 2-(Imidazol-1-ylmethyl)phenol must strictly adhere to environmental regulations, as the compound is harmful to aquatic life and resists standard municipal degradation[4].

WasteDisposalWorkflow Start Waste Generation: 2-(Imidazol-1-ylmethyl)phenol Type Determine Waste Type Start->Type Liquid Liquid Solutions (Aqueous/Organic) Type->Liquid Solid Solid Waste (Pure Powder) Type->Solid Trace Trace Contaminated (Tips, Tubes, PPE) Type->Trace LiquidCollect Collect in HDPE Airtight Container Liquid->LiquidCollect SolidCollect Collect in Original or Compatible Jar Solid->SolidCollect TraceCollect Double-Bag in Sealable Plastic Trace->TraceCollect Segregate Segregate from Acids, Oxidizers & Acid Chlorides LiquidCollect->Segregate SolidCollect->Segregate TraceCollect->Segregate Dispose Transfer to Licensed Hazardous Waste Contractor Segregate->Dispose

Workflow for the segregation, collection, and disposal of 2-(Imidazol-1-ylmethyl)phenol waste.

Step-by-Step Disposal Methodology
  • Liquid Waste Segregation: Collect all liquid waste in a sealable, airtight, compatible container, such as High-Density Polyethylene (HDPE)[2].

    • Validation Step: Ensure the container is no more than 80% full to allow for vapor expansion.

    • Causality: Phenol can degrade certain plastics over time, and airtight seals prevent the escape of toxic vapors into the lab environment.

  • Solid & Trace Contaminated Waste: Collect empty tubes, contaminated pipette tips, and weighing papers in a sealable plastic container or resealable bag[2],[5].

    • Validation Step: Double-bag the waste and press out excess air before sealing to verify containment integrity. Do not commingle with biological waste[5].

    • Causality: Trace phenol sublimation can contaminate the ambient lab air if left in open biohazard or standard trash bins.

  • Labeling & Storage: Immediately attach a completed "Hazardous Waste" label. Store the container in a secured, cool, dry, and well-ventilated area, segregated from incompatible materials[2].

    • Validation Step: Cross-reference the storage location to ensure no direct sunlight or heat sources are nearby[2].

    • Causality: Unlabeled hazardous waste poses a severe risk to environmental services personnel and violates RCRA/EPA regulations.

  • Final Disposition: Entrust the disposal to a licensed hazardous waste disposal company for high-temperature incineration[4]. Do not discharge this material into waterways, drains, or sewers under any circumstances[1].

    • Causality: The compound is highly toxic to aquatic life and is not completely removed by standard municipal wastewater treatment facilities[1],[4].

IV. Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and dermal burns.

  • Spill Assessment: Determine if the spill is a "Small Spill" (can be cleaned up in under 10 minutes by trained personnel) or a "Major Spill"[2].

    • Validation Step: If the spill exceeds 50 mL, or if personnel are not medically cleared or fit-tested for respirators, immediately evacuate the area, secure the doors, and call 911/EHS[2].

  • Containment & Absorption (Small Spills): Cover the area with an inert, non-combustible absorbent material (e.g., sand or vermiculite).

    • Causality: Using combustible materials like paper towels can create a fire hazard if the waste subsequently contacts an oxidizer[1].

  • Collection: Sweep up the absorbed material using clean, non-sparking tools to avoid generating dust[1]. Place the material into an appropriate waste disposal container (e.g., a resealable bag)[2].

    • Causality: Imidazole dusts can be combustible; non-sparking tools eliminate ignition sources[1].

  • Surface Decontamination: Wash the affected area with copious amounts of water and a mild detergent, collecting the rinsate as hazardous waste.

    • Validation Step: Swab the area and check for residual chemical residue or phenolic odor to confirm complete decontamination.

Sources

Handling

Personal protective equipment for handling 2-(Imidazol-1-ylmethyl)phenol

Comprehensive Safety & Operational Guide for Handling 2-(Imidazol-1-ylmethyl)phenol Introduction 2-(Imidazol-1-ylmethyl)phenol is a specialized organic compound that integrates a phenol ring with an imidazole moiety. In...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide for Handling 2-(Imidazol-1-ylmethyl)phenol

Introduction

2-(Imidazol-1-ylmethyl)phenol is a specialized organic compound that integrates a phenol ring with an imidazole moiety. In drug development and synthetic chemistry, it serves as a crucial building block. However, its dual-functional nature presents compounded laboratory hazards: the severe dermal toxicity and systemic absorption risks characteristic of phenols, combined with the corrosive and irritant properties of imidazoles[1].

This guide provides a self-validating, field-proven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, designed specifically for research scientists and drug development professionals.

Hazard Profile & The Causality of Protection

To effectively protect yourself, you must understand why specific PPE and first aid measures are mandated. Standard laboratory safety protocols are insufficient for this class of compounds.

  • The Phenolic Hazard (Systemic Toxicity): Like pure phenol, phenolic derivatives can be rapidly absorbed through intact skin. Phenol exerts a local anesthetic effect, meaning severe chemical burns may initially be painless, delaying the wearer's emergency response[2]. Exposure to even small surface areas can lead to systemic poisoning, central nervous system depression, and organ damage[3].

  • The Imidazole Hazard (Corrosivity): The imidazole ring introduces basicity and nucleophilicity, making the compound highly irritating and potentially corrosive to mucous membranes, respiratory tracts, and ocular tissue[1].

  • The Water Paradox: Standard chemical burns are treated with copious amounts of water. However, because phenolic compounds have limited aqueous solubility, flushing a dermal exposure with low-pressure water can actually spread the chemical across a larger surface area, exacerbating dermal absorption[4]. This necessitates a specific chemical countermeasure: Polyethylene Glycol (PEG 300 or 400)[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory nitrile gloves when handling concentrated phenolic compounds. Nitrile provides minimal breakthrough resistance to phenols and is rapidly degraded[2].

PPE CategorySpecificationCausality / Rationale
Hand Protection Laminate film (e.g., Silver Shield™/Barrier™) worn under heavy-duty Butyl/Viton rubber (>0.3 mm).Nitrile is highly permeable to phenols. Laminate film provides the highest breakthrough resistance, while the outer rubber glove provides mechanical dexterity[3].
Eye Protection Chemical splash goggles AND a full-face shield.Imidazole derivatives are severe ocular irritants; phenols can cause permanent corneal scarring and blindness[2].
Body Protection Fully buttoned lab coat, long pants, closed-toe non-woven shoes. Neoprene apron for large volumes.Prevents incidental skin contact. Non-woven shoes prevent the compound from soaking through the fabric to the skin[5].
Respiratory Certified Chemical Fume Hood (Face velocity 80-100 fpm).Phenolic compounds can be volatile and toxic via inhalation. Fume hoods prevent aerosol and vapor exposure[5].

Operational Workflow: Step-by-Step Methodology

Every operational step must be treated as a self-validating system to ensure absolute safety before proceeding to the next phase.

Phase 1: Pre-Operational Verification

  • Ventilation Check: Verify the chemical fume hood is fully operational and the sash is positioned at the correct height.

  • First Aid Verification: Locate the dedicated Phenol First Aid Kit. Validation Check: physically verify that at least 500 mL of pharmaceutical-grade PEG 300 or PEG 400 is present, unexpired, and within 10 seconds of the workspace[4].

  • Don PPE: Inspect laminate gloves for pinhole leaks by trapping air before donning. Layer a nitrile or butyl glove over the laminate film for improved grip.

Phase 2: Material Handling and Execution

  • Containment: Keep the 2-(Imidazol-1-ylmethyl)phenol container closed until it is fully inside the fume hood[3].

  • Dispensing: If the compound is solid, use anti-static spatulas to avoid generating dust. If it requires heating to melt, use a controlled, intrinsically safe water bath inside the hood.

  • Weighing: Weigh the material using a closed-system balance or pre-weighed, sealed vessels inside the hood to prevent aerosolization into the general laboratory environment.

Phase 3: Decontamination and Clean-Up

  • Solvent Wipe: Wipe down all spatulas, glassware, and balances with 70% isopropanol or ethanol. Phenols are highly soluble in alcohols, ensuring complete removal of microscopic residues[4].

  • Isolate Waste: Dispose of all contaminated paper towels and outer gloves immediately into a designated hazardous waste container inside the hood.

  • Final Wash: Wash hands thoroughly with soap and water immediately after removing the inner gloves[3].

OperationalWorkflow A 1. Pre-Operation Verify Fume Hood & PEG 300/400 B 2. PPE Donning Laminate Gloves & Face Shield A->B C 3. Handling Dispense inside Fume Hood B->C D 4. Decontamination Wipe with 70% Isopropanol C->D E 5. Disposal Segregate as Phenolic Waste D->E

Operational workflow for handling 2-(Imidazol-1-ylmethyl)phenol.

Emergency Response: The Dermal Exposure Protocol

In the event of dermal exposure, immediate action is critical. Do NOT use the emergency shower for small, localized exposures , as water will spread the phenol and accelerate absorption[4].

  • Isolate: Rapidly remove all contaminated clothing, including leather items (watchbands, belts, shoes) which absorb and permanently retain phenols[2].

  • Extract: Immediately swab the exposed skin liberally with PEG 300 or PEG 400 using gauze pads. PEG acts as a solvent, binding the phenol and chemically extracting it from the dermal layers[3].

  • Decontaminate: Continue swabbing with fresh PEG-soaked gauze until the distinct, sweet odor of phenol is completely gone[2]. Validation Check: Have a secondary responder verify the absence of odor.

  • Escalate: Seek immediate medical attention. Bring the Safety Data Sheet (SDS) and the exact chemical name to the attending physician, noting both the phenolic and imidazole hazards.

EmergencyResponse E1 Dermal Exposure to Compound E2 Remove Contaminated Clothing & Leather E1->E2 E3 DO NOT USE WATER Apply PEG 300/400 E2->E3 E4 Swab continuously until odor dissipates E3->E4 E5 Seek Immediate Medical Attention E4->E5

Dermal exposure emergency response pathway prioritizing PEG 300/400 extraction.

Waste Disposal Plan

Improper disposal of 2-(Imidazol-1-ylmethyl)phenol can lead to severe environmental toxicity and regulatory violations.

Waste StreamHandling ProcedureContainer Specification
Liquid Waste (Aqueous/Organic) Segregate strictly from general organic waste. Do not mix with strong acids or oxidizers.High-density polyethylene (HDPE) carboy, clearly labeled "Toxic - Phenolic/Imidazole Waste".
Solid Waste (Contaminated PPE) Collect all laminate gloves, gauze, and wipes used during handling or cleanup.Sealable, leak-proof hazardous waste bags or rigid plastic buckets with tight-fitting lids.
Spill Clean-up Debris Absorb liquid spills with vermiculite (do not use dust-generating absorbents).Double-bagged and labeled explicitly as "Phenol Spill Debris".

References

  • Working Safely with Phenol Guideline - The University of Queensland Policy and Procedure Library. Available at: [Link]

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. Available at:[Link]

  • FACT SHEET: Phenol - Tulane University Office of Environmental Health and Safety. Available at:[Link]

  • Phenol Safe Handling Guide - Western Washington University. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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